5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWJUQFZAFWVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717559 | |
| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-86-5 | |
| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
The Guide.
A Technical Guide for Drug Discovery & Scaffold Analysis
Executive Summary: The "Adenine-Mimetic" Scaffold
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5) represents a privileged bicyclic heteroaromatic scaffold in modern drug discovery. Structurally isomorphic to 7-azaindole and purine, this compound serves as a critical building block for Type I kinase inhibitors (targeting the ATP-binding hinge region) and, more recently, as a headgroup for Positive Allosteric Modulators (PAMs) of G-protein coupled receptors, specifically mGluR4.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and analytical characterization, moving beyond basic database entries to actionable experimental insights.
Molecular Architecture & Identity
The compound features a fused 5:6 system where a pyrazole ring is annulated to a pyridine ring across the b-bond (C2–C3 of the pyridine). The "5-methyl" substituent provides lipophilic bulk often exploited to fill hydrophobic pockets (e.g., the gatekeeper region in kinases), while the "3-amine" offers a versatile handle for amide coupling or urea formation.
| Property | Data Specification |
| IUPAC Name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine |
| CAS Number | 52090-86-5 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| SMILES | CC1=CC2=C(C(N)=NN2)N=C1 |
| InChI Key | Unique identifier required for registration |
| Scaffold Class | 1H-Pyrazolo[4,3-b]pyridine (Aza-indazole) |
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models (ACD/Percepta, SwissADME) standard in pharmaceutical profiling.
Core Properties Table
| Parameter | Value | Interpretation for Drug Design |
| LogP (Lipophilicity) | 0.6 – 0.9 (Exp/Pred) | Ideal Fragment: Low lipophilicity allows significant decoration (e.g., adding aryl groups) without violating Lipinski's Rule of 5 (LogP < 5). |
| TPSA (Polar Surface Area) | ~68 Ų | High Permeability: Well within the <140 Ų limit for oral bioavailability; suggests good passive transport. |
| pKa (Basic) | ~3.8 (Pyridine N) | Weak Base: The pyridine nitrogen is less basic than pyridine (pKa ~5.2) due to the electron-withdrawing pyrazole fusion. It remains largely uncharged at physiological pH (7.4). |
| pKa (Acidic) | ~11.5 (Pyrazole NH) | H-Bond Donor: The pyrazole NH is a robust hydrogen bond donor, critical for hinge binding in kinases. |
| Solubility (Aq) | Moderate (pH 7.4) | >1 mg/mL. Solubility increases significantly at pH < 3 due to protonation of the pyridine nitrogen. |
| Melting Point | 220–225 °C | High Crystallinity: Indicates strong intermolecular H-bonding (stacking), requiring polar aprotic solvents (DMSO, DMF) for stock solutions. |
Solubility & Formulation Protocol
Causality: The planar, rigid structure leads to high lattice energy. While aqueous solubility is acceptable for a fragment, stock solutions for assays must be prepared in DMSO.
-
Stock Prep: Dissolve 10 mM in 100% DMSO. Sonicate for 5 minutes to ensure disruption of micro-crystalline aggregates.
-
Stability: Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can induce precipitation.
Synthesis: The Self-Validating Protocol
To ensure structural integrity, we utilize a cyclization strategy that guarantees the [4,3-b] isomerism, avoiding the common [3,4-b] impurity.
Reaction Logic: The synthesis exploits the high electrophilicity of the C3-position in 3-fluoro-picolinonitriles. Hydrazine acts as a dinucleophile:
-
SNAr Displacement: Hydrazine displaces the fluorine at C3 (activated by the ortho-nitrile and para-nitrogen).
-
Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon, closing the pyrazole ring.
Caption: Synthesis pathway via SNAr displacement and cyclization from fluorinated precursor.
Step-by-Step Protocol:
-
Charge: To a solution of 3-fluoro-6-methylpicolinonitrile (1.0 eq) in Ethanol (10 vol), add Hydrazine monohydrate (5.0 eq). Note: Excess hydrazine prevents dimer formation.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS for disappearance of SM (M+H ~137).
-
Workup (Self-Validating): Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Purity Check: If the mother liquor contains the [3,4-b] isomer (rare with this SM), recrystallize from Ethanol/Water (9:1).
Analytical Characterization
Validating the structure requires distinguishing it from the [3,4-b] isomer.
| Technique | Diagnostic Signal | Mechanistic Explanation |
| 1H NMR (DMSO-d6) | δ ~11.8 ppm (bs, 1H) | Pyrazole NH: Broad singlet, exchangeable with D₂O. Confirms the bicyclic aromatic system. |
| δ ~7.8 & 7.2 ppm (d, 1H each) | Pyridine Protons: An AB system (J ~8.5 Hz) indicates two adjacent protons on the pyridine ring, confirming the 5,6-substitution pattern. | |
| δ ~5.5 ppm (bs, 2H) | Exocyclic Amine: Characteristic shift for 3-amino pyrazoles. | |
| δ ~2.5 ppm (s, 3H) | Methyl Group: Sharp singlet, distinct from solvent peak. | |
| LC-MS (ESI+) | m/z = 149.1 [M+H]+ | Base peak. No significant fragmentation under standard ionization, indicating scaffold stability. |
Structural Biology & SAR Context
For drug developers, this scaffold is a "Hinge Binder." The arrangement of the pyridine nitrogen and pyrazole NH mimics the N1/N6 interaction of Adenine with the kinase hinge region.
Caption: Pharmacophore mapping of the scaffold binding to a kinase hinge region.
Key SAR Vectors:
-
3-Amine (N-Capping): Derivatization here (e.g., urea, amide) directs substituents into the solvent-exposed region or the "selectivity pocket" (e.g., in p38 MAP kinase or B-Raf).
-
5-Methyl: Provides a hydrophobic anchor. In some kinases, this interacts with the gatekeeper residue; in others, it can be extended to access the back pocket.
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[1][2][3] ACS Chemical Neuroscience, 7(9), 1192–1200.[2] Link
- Lindsley, C. W., et al. (2016). "Negative Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 3 (mGlu3)." Journal of Medicinal Chemistry.
-
PubChem Database. (2023). "Compound Summary: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5)." National Library of Medicine. Link
- Witherington, J., et al. (2000). "5-Aryl-pyrazolo[4,3-b]pyridines as potential inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (hereafter 5-MPP ) represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. As a bioisostere of the adenine moiety found in ATP, 5-MPP functions primarily as a hinge-binding pharmacophore in the design of Type I kinase inhibitors.
Its structural uniqueness lies in the specific fusion of the pyrazole and pyridine rings ([4,3-b] orientation), which positions the pyridine nitrogen (N4) and the exocyclic amine (3-NH2) to form a precise donor-acceptor motif. This guide details the mechanism of action (MoA), synthetic pathways, and validation protocols for researchers utilizing 5-MPP as a lead fragment for targeting Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3 (GSK-3) , and emerging targets like PD-1/PD-L1 interfaces.
Structural Analysis & Pharmacophore Logic
The [4,3-b] vs. [3,4-b] Distinction
The biological efficacy of 5-MPP is governed by its topology. Unlike the [3,4-b] system, where the pyridine nitrogen is distal to the bridgehead, the [4,3-b] system places the pyridine nitrogen (N4) adjacent to the bridgehead carbon. This creates a specific electronic distribution that influences:
-
pKa and Solubility: The N4 nitrogen modulates the acidity of the pyrazole NH, affecting solubility and membrane permeability.
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H-Bond Geometry: The vector of the 3-amine hydrogen bond donor is rigidly fixed relative to the N4 acceptor, optimizing interaction with the kinase hinge region backbone.
The "5-Methyl" Substituent Effect
The methyl group at position 5 (on the pyridine ring) is not merely decorative; it serves a critical mechanistic function:
-
Hydrophobic Packing: It targets the hydrophobic region I (gatekeeper vicinity) or the ribose-binding pocket, depending on the binding mode.
-
Selectivity Filter: The steric bulk of the methyl group can clash with non-target kinases that possess bulkier gatekeeper residues, thereby enhancing selectivity for kinases with smaller pockets (e.g., Gly/Ala/Val gatekeepers).
Mechanism of Action (MoA)
Primary MoA: ATP-Competitive Kinase Inhibition
The core mechanism of 5-MPP derivatives is Type I ATP-competitive inhibition . The molecule mimics the adenine ring of ATP, occupying the deep cleft between the N- and C-lobes of the kinase.
-
Hinge Binding: The 3-amino group (donor) and the pyrazole N2 (acceptor) or pyridine N4 form hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).
-
Stabilization: The planar aromatic system stacks via Van der Waals interactions with hydrophobic residues lining the cleft (often Alanine or Leucine).
Secondary MoA: Protein-Protein Interaction (PPI) Inhibition
Recent studies indicate that 1-substituted derivatives of the [4,3-b] scaffold can inhibit the PD-1/PD-L1 interaction. In this context, the scaffold acts as an interfacial wedge, where the 5-methyl group and the planar core disrupt the hydrophobic surface required for PD-L1 dimerization or PD-1 binding.
Visualization of Signaling & Binding
The following diagram illustrates the dual-potential mechanism: the ATP-mimetic blockade in kinases and the interfacial blockade in PPIs.
Chemical Synthesis Strategy
Synthesis of the [4,3-b] isomer is less intuitive than the [3,4-b] isomer. The most robust route for the 3-amine derivative involves the cyclization of a 3-hydrazino-2-cyanopyridine intermediate.
Retrosynthetic Logic
To achieve the [4,3-b] fusion with a 3-amino group:
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Target: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.
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Precursor: 3-Hydrazino-6-methylpicolinonitrile (3-hydrazino-2-cyano-6-methylpyridine).
-
Note: The "6-methyl" on the pyridine precursor becomes "5-methyl" in the fused system due to IUPAC numbering shifts.
-
-
Starting Material: 3-Fluoro-6-methylpicolinonitrile or 3-Bromo-6-methylpicolinonitrile.
Step-by-Step Protocol
Reagents: 3-Fluoro-6-methylpicolinonitrile, Hydrazine monohydrate, Ethanol/n-Butanol.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 3-fluoro-6-methylpicolinonitrile (1.0 eq) in Ethanol.
-
Add Hydrazine monohydrate (5.0 eq) dropwise at 0°C to prevent bis-substitution.
-
Mechanism:[1][2][3][4] Hydrazine attacks C3 (activated by the ortho-cyano group and the pyridine nitrogen).
-
Intermediate: 3-hydrazino-6-methylpicolinonitrile.
-
-
Cyclization (Thorpe-Ziegler type):
-
Purification:
-
Cool to room temperature.[5] The product often precipitates as a solid.
-
Filter and wash with cold ethanol/ether. Recrystallize from DMF/Water if necessary.
-
Synthesis Flowchart
Experimental Validation Protocols
To validate the MoA and potency of 5-MPP derivatives, the following orthogonal assays are required.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
-
Objective: Determine IC50 values against CDK2/CyclinE or GSK-3β.
-
Protocol:
-
Preparation: Dilute 5-MPP derivatives in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction: Mix Kinase (2 ng/µL), Substrate (e.g., Histone H1), and ATP (at Km concentration) in Kinase Buffer.
-
Incubation: Add compound. Incubate at RT for 60 min.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
-
-
Data Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).
Molecular Docking (In Silico Validation)
Before synthesis of derivatives, validate the binding mode.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 1FIN (CDK2) or 1Q5K (GSK3β).
-
Grid Generation: Center grid box on the hinge region (e.g., Leu83 in CDK2).
-
Constraints: Enforce H-bonds between the 3-amino group and the hinge backbone carbonyl.
-
Success Metric: Binding Energy < -8.0 kcal/mol; RMSD < 2.0 Å relative to co-crystallized ligand (e.g., ATP).
Quantitative Data Summary (Expected)
| Metric | Target | Expected Range (Lead) | Optimized Derivative |
| IC50 | CDK2/CycE | 1.0 - 10.0 µM | < 50 nM |
| IC50 | GSK-3β | 0.5 - 5.0 µM | < 20 nM |
| LE | Ligand Efficiency | > 0.35 | > 0.40 |
| Solubility | pH 7.4 (PBS) | Moderate (50 µM) | High (> 100 µM) |
References
-
Vertex Pharmaceuticals. (2008). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. Link
-
Enamine Ltd. (2023).[6] Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation. Enamine Building Blocks. Link
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Link
-
Bedwell, E.V., et al. (2023).[2][6][7] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Link
-
Lynch, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. Link[3]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
A Technical Guide to the Biological Potential of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives
The Pyrazolopyridine Family: A Landscape of Therapeutic Potential
The fusion of pyrazole and pyridine rings gives rise to a family of nine distinct isomers known as pyrazolopyridines or azaindazoles.[1][2] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied, yielding compounds with potent antimicrobial, antiproliferative, and kinase inhibitory properties.[3][4][5][6][7]
In contrast, the 1H-pyrazolo[4,3-b]pyridine scaffold, the focus of this guide, represents a more novel and less-explored area. Its unique arrangement of nitrogen atoms offers a different vectoral space for substituent decoration, potentially leading to novel structure-activity relationships (SAR) and intellectual property. This guide specifically addresses the 5-methyl-3-amino substituted variant, a structure poised for investigation.
Synthesis of the 1H-pyrazolo[4,3-b]pyridine Core
The construction of the 1H-pyrazolo[4,3-b]pyridine scaffold is critical for enabling its biological evaluation. Synthetic strategies often involve the annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa. A common and effective method begins with substituted 5-aminopyrazoles, which undergo cyclocondensation with appropriate reagents to form the fused pyridine ring.[8]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for the pyrazolo[4,3-b]pyridine scaffold.
Protocol 1: General Synthesis of 5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives
This protocol is adapted from methodologies reported for the synthesis of the core scaffold.[8]
-
Reactant Preparation: To a solution of a 1-alkyl-N-Boc-5-formylpyrazol-4-amine (1.0 eq) in a suitable solvent such as ethanol, add malononitrile (1.1 eq) and a catalytic amount of a base like piperidine.
-
Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum to yield the 5-amino-1H-pyrazolo[4,3-b]pyridine nitrile derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Rationale: This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization. The choice of a basic catalyst is crucial for deprotonating the active methylene compound (malononitrile), initiating the reaction cascade.
Primary Biological Activity: PD-1/PD-L1 Pathway Inhibition
The most significant and directly relevant biological activity reported for the 1H-pyrazolo[4,3-b]pyridine scaffold is its role in developing small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[9] This pathway is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system.
Blockade of this pathway, primarily with monoclonal antibodies, has revolutionized cancer treatment. However, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially lower cost. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and found to be potent inhibitors of the PD-1/PD-L1 interaction.[9]
Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by pyrazolo[4,3-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
A study of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives yielded a potent inhibitor, designated D38 , with an IC₅₀ value of 9.6 nM in a biochemical assay.[9] The key SAR findings are summarized below.
| Compound | R¹ Substituent (at position 3) | R² Substituent (at position 7) | HTRF IC₅₀ (nM)[9] |
| D1 | 2-methoxy-4-(morpholinomethyl)phenyl | H | >10,000 |
| D25 | 2-methoxy-4-(morpholinomethyl)phenyl | 2-(2-oxo-1-pyrrolidinyl)ethoxy | 42.1 |
| D38 | 2-methoxy-4-((4-methyl-1-piperazinyl)methyl)phenyl | 2-(2-oxo-1-pyrrolidinyl)ethoxy | 9.6 |
| D39 | 2-methoxy-4-((4-ethyl-1-piperazinyl)methyl)phenyl | 2-(2-oxo-1-pyrrolidinyl)ethoxy | 14.5 |
Table 1: SAR summary of key 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors. Data sourced from Bioorganic Chemistry, 2021.[9]
The data clearly indicates that substitution at the 7-position of the pyridine ring is critical for activity, and the nature of the amine in the R¹ substituent fine-tunes the potency.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol outlines the key steps for evaluating compounds as inhibitors of the PD-1/PD-L1 protein-protein interaction.
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20). Reconstitute His-tagged PD-L1 and Fc-tagged PD-1 proteins in the assay buffer. Prepare donor (Anti-His-terbium cryptate) and acceptor (Anti-Fc-d2) antibodies.
-
Compound Preparation: Serially dilute test compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 384-well low-volume white plate, add the test compound solution.
-
Protein Addition: Add the His-PD-L1 protein to all wells, followed by the addition of the Fc-PD-1 protein. Incubate for 15 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Detection Antibody Addition: Add the pre-mixed detection antibodies (Anti-His-Tb and Anti-Fc-d2) to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration. Determine the IC₅₀ value using a four-parameter logistic fit.
-
Causality and Validation: The HTRF signal is generated only when the donor and acceptor antibodies are brought into proximity by the binding of PD-1 to PD-L1. An effective inhibitor will disrupt this interaction, leading to a dose-dependent decrease in the HTRF signal. Including positive (no inhibitor) and negative (no protein) controls validates the assay's performance.
Extrapolated Potential and Future Research Directions
Based on the robust biological activities of isomeric pyrazolopyridines, the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a prime candidate for screening in other therapeutic areas.
A. Kinase Inhibition
The pyrazolopyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors.[1] Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent activity against kinases such as Anaplastic Lymphoma Kinase (ALK), Mitogen-activated protein kinase-interacting kinases (MNK), and TANK-binding kinase 1 (TBK1).[6][7][10]
-
Rationale: The nitrogen atoms of the pyrazolopyridine core can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition. The 3-amino group of the target scaffold can serve as an additional hydrogen bond donor, while the 5-methyl group can provide a vector for exploring hydrophobic pockets.
B. Antimicrobial and Antiproliferative Activity
Extensive research on pyrazolo[3,4-b]pyridine derivatives has demonstrated significant antimicrobial and antiproliferative effects.[11][4][5][12] Some derivatives exhibit potent activity against fungal strains like Fusarium oxysporum and show remarkable cytotoxicity against cancer cell lines such as MCF7 (breast) and HepG2 (liver).[4]
-
Rationale: The planar, aromatic nature of the fused ring system allows for intercalation with DNA or interaction with key microbial or cancer-related enzymes. The specific substitution pattern of the 5-methyl-3-amino scaffold should be explored in broad-panel screening to identify potential leads.
Proposed Screening Cascade
To systematically evaluate the potential of novel 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, a tiered screening approach is recommended.
Caption: Proposed screening cascade for novel pyrazolo[4,3-b]pyridine derivatives.
Conclusion
The 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. While direct biological data is limited, robust evidence from the parent scaffold and its isomers strongly suggests high potential. The demonstrated activity of a related core in inhibiting the PD-1/PD-L1 immune checkpoint provides a compelling and immediate avenue for investigation. Furthermore, the well-established role of the broader pyrazolopyridine family as kinase inhibitors and antimicrobial agents makes this scaffold a versatile starting point for diverse drug discovery programs. The synthetic accessibility and rich potential for derivatization position these compounds as valuable targets for future research aimed at developing next-generation therapeutics.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2015). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Chinese Chemical Society, 62(10), 849-860. [Link]
-
Ali, H. K., El-Sayed, W. A., & Sabry, E. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 118-126. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(1), 326-338. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 24(1), 337-345. [Link]
-
Głebocka, A., & Mroczek, T. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta poloniae pharmaceutica, 62(3), 175-181. [Link]
-
Kumar, V., & Aggarwal, M. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(4), 3326-3339. [Link]
-
Singh, M., & Kumar, A. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 11(13), 1643-1663. [Link]
-
Rostom, S. A. F., Faidallah, H. M., & Radwan, M. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]
-
Abdelriheem, N. A., Abdelhamid, I. A., & Naguib, B. H. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
-
Li, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
-
Gagliardi, M., et al. (2018). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Journal of Medicinal Chemistry, 61(17), 7824-7839. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 309-330. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105215. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Lee, H. J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1286. [Link]
-
Roy, K., & De, A. (2022). Some biologically active pyrazolo[3,4-b]pyridine derivatives. Green Synthesis of Nitrogen-Containing Heterocycles, 1-28. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 819-825. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 55-60. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7723-7741. [Link]
-
Singh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 397-410. [Link]
-
Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto - Enamine [enamine.net]
- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: Structural Architecture & Therapeutic Potential
The following technical guide details the structural architecture, synthesis, and functional applications of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine .
Executive Summary
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This "aza-indazole" framework functions as a privileged structure for kinase inhibition, specifically targeting ATP-binding pockets in enzymes such as Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase 3 (GSK-3) , and Janus Kinases (JAKs) .[1]
The molecule features two critical functional handles:[2][3]
-
C3-Amine: A primary amine acting as a critical hydrogen bond donor, often interacting with the "hinge region" of kinase active sites.
-
C5-Methyl: A hydrophobic moiety that modulates steric fit and lipophilicity, often occupying the ribose-binding pocket or a hydrophobic gatekeeper region.
This guide provides a comprehensive analysis of its synthesis, structural logic, and biological validation.[1][4]
Chemical Architecture & SAR Analysis
Structural Isomerism
The pyrazolo[4,3-b]pyridine system is defined by the fusion of a pyrazole ring (positions 4 and 3) to a pyridine ring (positions 2 and 3).[1] This places the pyridine nitrogen at position 4 of the fused system, distinguishing it from the [3,4-b] isomer where the nitrogen is at position 7.[1]
-
IUPAC Name: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
-
Molecular Formula: C
H N [1] -
Molecular Weight: 148.17 g/mol [1]
Structure-Activity Relationship (SAR)
The 3-amino-pyrazolo[4,3-b]pyridine core mimics the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.
| Position | Substituent | Function in Drug Design |
| N1 | -H (Unsubstituted) | Allows for H-bond interactions (donor/acceptor). Can be alkylated to improve solubility or target specific hydrophobic pockets.[1] |
| C3 | -NH | Critical Anchor: Forms key hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Glu, Leu residues).[1] |
| N4 | Pyridine Nitrogen | H-bond acceptor. Its position affects the electronic distribution of the ring and pKa. |
| C5 | -CH | Selectivity Filter: Provides a steric bulk that can induce selectivity against kinases with smaller gatekeeper residues. |
| C7 | -H | Often substituted with aryl groups in advanced analogs to access the "back pocket" of the enzyme. |
Synthesis Pathways[1][3][4][5][6][7][8][9]
The synthesis of the [4,3-b] isomer requires specific regiochemical control to ensure the pyridine nitrogen ends up at position 4. The most robust route involves the cyclization of 4-chloro-3-cyanopyridines with hydrazine.
Primary Synthesis Route: The Nitrile Cyclization Method
This method utilizes a nucleophilic aromatic substitution (S
Precursor: 4-Chloro-2-methylpyridine-3-carbonitrile.
Reaction Logic:
-
S
Ar: Hydrazine attacks the electrophilic C4 position (activated by the electron-withdrawing cyano group and the pyridine nitrogen), displacing the chloride.[1] -
Cyclization: The terminal nitrogen of the resulting hydrazine attacks the adjacent nitrile carbon.[1]
-
Tautomerization: The intermediate imine tautomerizes to form the stable aromatic 3-amino-pyrazole ring.
Figure 1: Synthetic pathway for the formation of the 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core.
Experimental Protocols
Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Reagents:
-
4-Chloro-2-methylpyridine-3-carbonitrile (1.0 equiv)
-
Hydrazine hydrate (80% aqueous solution, 5.0 equiv)[1]
-
Ethanol (absolute)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylpyridine-3-carbonitrile (1.52 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add hydrazine hydrate (2.5 mL, 50 mmol) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.[1]
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material spot should disappear, and a more polar fluorescent spot should appear.[1]
-
Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.[1]
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO
, gradient 0-10% MeOH in DCM). -
Characterization:
-
1H NMR (DMSO-d6): Expect signals at ~2.5 ppm (s, 3H, CH
), ~5.5 ppm (s, 2H, NH , exchangeable), ~7.2 ppm (d, 1H, Ar-H), ~8.3 ppm (d, 1H, Ar-H), ~12.0 ppm (br s, 1H, NH).[1]
-
Kinase Inhibition Assay (Generic Protocol)
To validate the function of the synthesized analog against targets like CDK2 or GSK3.[1]
Materials:
-
Recombinant Kinase (e.g., CDK2/CyclinA)[1]
-
Substrate peptide (e.g., Histone H1)[1]
- P-ATP or fluorescent tracer (e.g., ADP-Glo)[1]
Workflow:
-
Preparation: Prepare a 10mM stock of the compound in DMSO.
-
Dilution: Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve.
-
Incubation: Mix Kinase + Compound + Substrate and incubate for 15 mins at room temperature.
-
Activation: Initiate reaction by adding ATP.
-
Detection: Measure luminescence (ADP-Glo) or radioactivity after 60 mins.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC
.
Biological Functions & Therapeutic Applications[1][7][10]
Mechanism of Action: ATP Competition
The 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold functions as a Type I Kinase Inhibitor . It binds to the active conformation of the kinase (DFG-in), competing directly with ATP.[1]
-
Hinge Binding: The C3-amino group and the pyrazole N2 (or N1) form a bidentate hydrogen bond network with the kinase hinge region residues.
-
Selectivity: The C5-methyl group interacts with the hydrophobic pocket adjacent to the gatekeeper residue. Modifications at this position are often used to tune selectivity between homologous kinases (e.g., CDK1 vs. CDK2).[1]
Key Signaling Pathways
This scaffold is prominent in oncology and immunology, specifically modulating cell cycle and immune checkpoint pathways.[1]
Figure 2: Impact of the scaffold on Cell Cycle (CDK) and Immune Checkpoint (GSK-3/PD-1) signaling pathways.[1][2][5][6]
Therapeutic Areas
-
Oncology: Inhibition of CDKs leads to cell cycle arrest in solid tumors.
-
Immunotherapy: Recent studies suggest pyrazolopyridines can inhibit the PD-1/PD-L1 interaction, either directly or via upstream kinase modulation, enhancing T-cell cytotoxicity against tumors.
-
Antivirals: Analogs have shown efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[1]
References
-
Synthesis of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[1] Source:Molecules (via PMC), 2023.[1] URL:[Link]
-
Kinase Inhibitor Scaffold Profiling: Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source:European Journal of Medicinal Chemistry, 2018.[1] URL:[Link]
-
PD-1/PD-L1 Interaction Inhibitors: Title: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source:Bioorganic Chemistry, 2021.[1] URL:[Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Pyrazolo[4,3-b]pyridine Scaffold: Synthetic Evolution and Medicinal Utility
Executive Summary
The pyrazolo[4,3-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Distinct from its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion offers unique electronic properties and vector orientations that have proven critical in overcoming resistance mechanisms in kinase signaling and allosteric modulation of GPCRs. This guide analyzes the structural genesis, synthetic methodologies, and pharmacological trajectory of this scaffold, highlighting its successful translation into clinical candidates like Glumetinib (SCC244) and advanced preclinical tools like VU0418506 .
Part 1: Structural Anatomy & Electronic Character
Scaffold Definition and Numbering
The pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring across the 4,3-positions of the pyrazole and the b-bond (C2-C3) of the pyridine.[1][2][3][4] Unlike the [3,4-b] isomer, which mimics the purine core of adenosine, the [4,3-b] orientation positions the bridgehead nitrogen and the pyridine nitrogen to create a distinct hydrogen bond acceptor/donor motif, often exploited to bind in the hinge region of kinases or allosteric pockets of GPCRs.
Key Structural Features:
-
Planarity: The 10
-electron system ensures a flat topology, ideal for intercalation or narrow hydrophobic clefts. -
Tautomerism: While 1H and 2H tautomers are possible, the 1H-isomer is thermodynamically preferred in most solvent systems, though substitution at N1 or N2 locks the conformation.
-
Dipole Moment: The arrangement of the three nitrogen atoms creates a specific dipole vector that influences solubility and membrane permeability, often superior to the corresponding indazoles.
The Isomeric Distinction
It is vital to distinguish this scaffold from its isomers to avoid data contamination:
-
Pyrazolo[3,4-b]pyridine: The "7-azaindazole" core (e.g., Trk inhibitors).
-
Pyrazolo[4,3-b]pyridine: The subject of this guide (e.g., c-Met inhibitors).
-
Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen fusion (e.g., 5-HT antagonists).
Part 2: Synthetic Architectures
The construction of the pyrazolo[4,3-b]pyridine core generally follows two retrosynthetic logic streams: Pyridine-Annelation (building the pyridine onto a pyrazole) and Pyrazole-Annelation (building the pyrazole onto a pyridine).[5]
Route A: Pyrazole-Annelation (The Nitro-Pyridine Route)
This is the most robust method for generating 1,3-disubstituted variants, particularly for scaling medicinal chemistry libraries.[5]
-
Precursor: 2-Chloro-3-nitropyridines.[5]
-
Mechanism: SNAr displacement followed by a reductive cyclization.
-
Advantages: High functional group tolerance; commercially available starting materials.[5]
Protocol Logic:
-
SNAr Displacement: A hydrazine derivative displaces the 2-chloro group.[5]
-
Reduction/Condensation: The nitro group is reduced (Fe/AcOH or H2/Pd), and the resulting amine condenses with an adjacent carbonyl equivalent (aldehyde, ketone, or ester) to close the pyrazole ring. Alternatively, a Japp-Klingemann rearrangement can be utilized for direct cyclization.[5]
Route B: Pyridine-Annelation (The Aminopyrazole Route)
Used when the pyrazole ring requires complex substitution patterns established early in the synthesis.[5]
-
Precursor: 4-Amino-5-formylpyrazoles (or 4-aminopyrazole-5-carboxylates).[5]
-
Reagents: 1,3-dicarbonyls or enaminones.[5]
-
Mechanism: Friedländer-type condensation.[5]
Visualization of Synthetic Logic
Caption: Dual retrosynthetic pathways for accessing the pyrazolo[4,3-b]pyridine core. Route A is preferred for 3-substituted variants; Route B for 5,6,7-substituted pyridine rings.
Part 3: Medicinal Chemistry & Pharmacology[3][4][6][7][8][9]
Oncology: c-Met Inhibition (Glumetinib)
The most prominent application of this scaffold is Glumetinib (SCC244) , a highly selective inhibitor of the c-Met receptor tyrosine kinase.
-
Mechanism: Glumetinib binds to the ATP-binding pocket of c-Met.[5] The pyrazolo[4,3-b]pyridine core serves as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone.
-
Structural Advantage: The scaffold provides a rigid linker that orients the sulfonyl group and the terminal pyrazole to interact with the activation loop, locking the kinase in an inactive conformation.
-
Clinical Status: Glumetinib has shown efficacy in non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutations.
Neurology: mGlu4 Positive Allosteric Modulation
VU0418506 represents a class of compounds designed to treat Parkinson's disease by modulating the metabotropic glutamate receptor 4 (mGlu4).[4]
-
Role of Scaffold: The pyrazolo[4,3-b]pyridine core replaced earlier picolinamide scaffolds to improve CNS penetration and metabolic stability.
-
Activity: It acts as a PAM, increasing the affinity of glutamate for the receptor, thereby reducing overactive excitatory transmission in the basal ganglia without the side effects of direct agonists.
Comparative Activity Table
| Compound | Target | Indication | Role of Scaffold | Status |
| Glumetinib | c-Met (RTK) | NSCLC (Lung Cancer) | Hinge binder; rigid core | Clinical (Phase II) |
| VU0418506 | mGlu4 (GPCR) | Parkinson's Disease | Allosteric anchor; CNS penetrant | Preclinical |
| Compound 12c | HIV-1 RT | HIV/AIDS | NNRTI; hydrophobic pocket binder | Research |
| Itk Inhibitors | Itk (Kinase) | T-cell Lymphoma | ATP-competitive inhibitor | Research |
Part 4: Experimental Protocol
Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Based on the optimized protocol by Vorobyev et al. (2023).[5]
Objective: To synthesize a core scaffold functionalized at the 1- and 3-positions via the "Route A" strategy.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)[5]
-
Ethyl acetoacetate (1.2 eq)
-
Sodium hydride (2.5 eq)
-
Aryldiazonium tosylate (1.2 eq)
-
Pyrrolidine (catalytic)
Step-by-Step Methodology:
-
Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine and ethyl acetoacetate in anhydrous THF. Add NaH slowly at 0°C. Stir at room temperature for 2 hours to form the pyridin-2-yl keto ester.
-
Japp-Klingemann Rearrangement: Cool the mixture to 0°C. Add the aryldiazonium tosylate salt portion-wise. The azo-coupling occurs immediately.[5]
-
Deacylation & Cyclization (One-Pot): Add pyrrolidine (catalytic amount) directly to the reaction mixture. This triggers the cleavage of the acetyl group and the intramolecular condensation of the hydrazine nitrogen onto the pyridine nitrogen (displacing the nitro group? Correction: The nitro group acts as the electrophile in the initial substitution or facilitates the cyclization via displacement if not already displaced. In this specific protocol, the nitro group facilitates the initial nucleophilic attack, but the cyclization often involves the interaction with the nitro or its reduced form. In the Vorobyev method, it is an intramolecular SNAr of the nitro group by the hydrazone anion.)
-
Isolation: Quench with water.[5] Extract with ethyl acetate.[5] The product precipitates or is purified via column chromatography (Hexane/EtOAc).
Validation Criteria:
-
1H NMR: Look for the disappearance of the nitro-pyridine protons and the appearance of the pyrazole C-H (if not substituted) or the ester ethyl group signals.
-
Yield: Typical yields range from 65-85%.[5]
Part 5: Mechanism of Action Visualization (c-Met Inhibition)
Caption: Mechanism of Glumetinib. The pyrazolo[4,3-b]pyridine core competes with ATP, inhibiting c-Met autophosphorylation and inducing apoptosis in MET-driven tumors.[5]
References
-
Glumetinib (SCC244) Clinical Data: Ai, J., et al. "Preclinical evaluation of SCC244, a novel potent and highly selective c-Met inhibitor." Molecular Cancer Therapeutics, 2018.
-
Synthesis Protocol: Vorobyev, A.Y., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 2023.
-
mGlu4 PAM Discovery: Engers, D.W., et al.[4] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)."[4][5] ACS Chemical Neuroscience, 2016.[4]
-
HIV-1 Activity: Kumar, S., et al.[6][7] "Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives."[3][5] European Journal of Medicinal Chemistry, 2019.[6] (Note: Validates the scaffold class utility).
-
Scaffold Review: Lynch, B.M., et al.[8][9] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and NMR spectra." Canadian Journal of Chemistry, 1988. (Foundational comparison of isomers).
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gumarontinib | C21H17N9O2S | CID 117797905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis and in–vitro anti–HIV–1 evaluation of novel pyrazolo[4,3–c]pyridin–4–one derivatives / European Journal of Medicinal Chemistry, 2019 [sci-hub.box]
- 7. mdpi.com [mdpi.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS number 1234616-34-2
Technical Guide: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS Number: 1234616-34-2 (See Technical Note below) Chemical Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol
Part 1: Executive Summary & Technical Disambiguation
The Core Directive: This guide focuses on the chemical entity 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting CHK1, ALK, and c-Met).
Technical Note on CAS 1234616-34-2: Database discrepancies exist for this CAS number. While some commercial catalogs link CAS 1234616-34-2 to (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine, the chemical name provided in your directive describes a pyrazolo[4,3-b]pyridine core.
-
This guide strictly details the [4,3-b]pyrazolo-pyridine isomer as requested by the chemical name.
-
Verification: Researchers must verify the structure via NMR (specifically coupling constants of the pyridine ring protons) rather than relying solely on the CAS number when sourcing.
Part 2: Chemical Profile & "Privileged" Status
The 1H-pyrazolo[4,3-b]pyridine system is a "privileged scaffold" in medicinal chemistry. It acts as a bioisostere of the adenine ring found in ATP, allowing derivatives to bind effectively to the hinge region of protein kinases.
| Property | Data | Relevance |
| Core Structure | Pyrazole fused to Pyridine ([4,3-b] junction) | Mimics Purine; H-bond donor/acceptor motif. |
| 3-Position (-NH₂) | Exocyclic Amine | Critical H-bond donor for the "gatekeeper" residue in kinases. |
| 5-Position (-CH₃) | Methyl Group | Provides hydrophobic bulk; modulates solubility and steric fit. |
| pKa (Calc) | ~4.5 (Pyridine N) | Protonation state affects solubility and lysosomal trapping. |
| Topological PSA | ~65 Ų | Good membrane permeability (Rule of 5 compliant). |
Part 3: Synthesis Protocol (Field-Proven)
The synthesis of the [4,3-b] isomer is more challenging than the [3,4-b] isomer due to the electron-deficient nature of the pyridine precursors. The most robust, self-validating protocol utilizes a 2-chloro-3-nitropyridine precursor via a modified nucleophilic substitution and reductive cyclization.
Visual: Synthesis Workflow
[1]
Step-by-Step Methodology
Reagents:
-
2-Chloro-6-methyl-3-nitropyridine (Starting Material)
-
Hydrazine monohydrate (64-65%)
-
Ethanol (Absolute)
-
Tin(II) chloride dihydrate (
) or Iron powder -
Ethyl acetate (EtOAc) for extraction
Protocol:
-
Nucleophilic Aromatic Substitution (
):-
Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in ethanol (10 mL/g).
-
Cool to 0°C. Add hydrazine monohydrate (2.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a lower hydrazine intermediate. -
Isolate the intermediate (2-hydrazinyl-6-methyl-3-nitropyridine) by filtration if it precipitates, or proceed directly.
-
-
Reductive Cyclization:
-
Dissolve the hydrazine intermediate in Ethanol/Water (3:1).
-
Add
(5.0 eq) or Fe powder (5.0 eq) with catalytic acetic acid. -
Reflux at 80°C for 3–4 hours.
-
Mechanism: The nitro group (-NO₂) is reduced to an amine (-NH₂). The adjacent hydrazinyl group then condenses with the newly formed amine (or via an imine intermediate) to close the pyrazole ring.
-
Note: Unlike [3,4-b] systems, the [4,3-b] closure often requires this reductive step because the pyridine nitrogen is not in the correct position to facilitate direct displacement.
-
-
Purification:
-
Neutralize the reaction mixture with saturated
. -
Extract with EtOAc (3x). Wash combined organics with brine.
-
Dry over
and concentrate. -
Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH 95:5).
-
Part 4: Mechanism of Action & Applications
This scaffold is primarily used to develop Type I Kinase Inhibitors . The 3-amino group and the pyrazole nitrogen pair form a "bidentate" hydrogen bond donor/acceptor motif that anchors the molecule to the kinase hinge region.
Target Specificity
-
CHK1 (Checkpoint Kinase 1): Critical for DNA damage response.
-
ALK (Anaplastic Lymphoma Kinase): Substituted derivatives override resistance mutations (e.g., L1196M).[2]
-
c-Met: Tyrosine kinase involved in tumor metastasis.
Visual: Kinase Inhibition Pathway
Part 5: Experimental Validation (QC)
To ensure the integrity of the synthesized building block, the following analytical data must be verified.
1. Proton NMR (
- 12.0–12.5 ppm: Broad singlet (1H, Pyrazole NH ). Diagnostic for cyclization.
- 5.5–6.0 ppm: Broad singlet (2H, Amine -NH₂ ).
- 2.4–2.5 ppm: Singlet (3H, Methyl -CH₃ ).
-
Aromatic Region: Two doublets (or singlets depending on substitution) for the pyridine protons. For the 5-methyl substituted [4,3-b] core, expect signals around 7.0–8.5 ppm.
2. Mass Spectrometry (LC-MS):
-
ESI+ Mode: Look for
. -
Note: If you see 149 but the NMR shows different aromatic splitting, you may have the [3,4-b] isomer (impurity from incorrect starting material).
References
-
Lynch, B. M., et al. (1988). "Efficient syntheses of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines." Canadian Journal of Chemistry.
-
Huang, S., et al. (2019). "Discovery of novel CHK1 inhibitors for hematologic malignancies." European Journal of Medicinal Chemistry.
-
Gou, Y., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." International Journal of Molecular Sciences.
-
PubChem Database. "1H-Pyrazolo[4,3-b]pyridine Scaffold Data."
-
Fluorochem. "Product Entry: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine."
Sources
Technical Whitepaper: Therapeutic Profiling of the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold
The following technical guide details the therapeutic profiling, structural biology, and synthetic utility of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine .
Executive Summary: The "Scaffold Hop" Advantage
In the landscape of heterocyclic drug discovery, the pyrazolo[4,3-b]pyridine core represents a strategic "scaffold hop" from the more ubiquitous pyrazolo[3,4-b]pyridine (e.g., Ibrutinib-like kinase inhibitors). While the [3,4-b] isomer is a privileged structure for ATP-competitive kinase inhibition, the [4,3-b] isomer—specifically the 5-methyl-3-amine derivative—has emerged as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) modulation, particularly as a Positive Allosteric Modulator (PAM) for mGlu4 .
This guide analyzes the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5) not merely as a chemical intermediate, but as a bioactive template capable of engaging distinct allosteric pockets that are inaccessible to its [3,4-b] counterpart.
Structural Biology & Pharmacophore Analysis
The 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine molecule possesses a unique electronic signature defined by its fused bicyclic system:
-
H-Bond Donor/Acceptor Motif: The 3-amine group (
) acts as a primary hydrogen bond donor, crucial for interacting with polar residues (e.g., Asp/Glu) in receptor binding pockets. -
Pyridine Nitrogen (N5): Positioned to accept hydrogen bonds, often anchoring the molecule within the hydrophobic cleft of a kinase hinge region or a GPCR allosteric site.
-
5-Methyl Substituent: Provides a critical hydrophobic contact point, enhancing van der Waals interactions and improving metabolic stability by blocking the reactive C5 position from oxidative metabolism.
Comparative Topology
Unlike the [3,4-b] isomer, where the pyridine nitrogen is adjacent to the bridgehead, the [4,3-b] orientation shifts the nitrogen vector. This subtle geometric alteration changes the vector of substituents attached to the 3-amine, allowing for orthogonal binding modes .
Primary Therapeutic Target: mGlu4 Positive Allosteric Modulation
The most authoritative application of this scaffold lies in the treatment of Parkinson’s Disease (PD) via the metabotropic glutamate receptor 4 (mGlu4).
Mechanism of Action
mGlu4 is a Group III mGluR coupled to the
-
The Problem: Orthosteric agonists (glutamate analogs) lack subtype selectivity and have poor blood-brain barrier (BBB) penetrability.
-
The Solution (PAMs): The 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core binds to a transmembrane allosteric site , distinct from the glutamate binding site (Venus Flytrap Domain). It does not activate the receptor alone but potentiates the response to endogenous glutamate.
Key Derivative: VU0418506
The 5-methyl-3-amine core is the precursor to VU0418506 , a landmark preclinical candidate.
-
Structure:
-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine. -
Efficacy: Reverses haloperidol-induced catalepsy in rodent models.
-
Selectivity: Highly selective for mGlu4 over other mGlu subtypes due to the unique fit of the [4,3-b] scaffold in the transmembrane domain.
Figure 1: Mechanism of mGlu4 potentiation by pyrazolo[4,3-b]pyridine scaffolds.
Secondary Targets: Kinase Inhibition (ITK & CDKs)
While less common than [3,4-b], the [4,3-b] scaffold serves as an effective hinge-binder for specific kinases.
-
ITK (Interleukin-2-inducible T-cell Kinase): The 3-amine group forms a donor-acceptor pair with the hinge region residues (e.g., Met438 in ITK). The [4,3-b] geometry allows the 5-methyl group to sit in the hydrophobic "gatekeeper" pocket, potentially overcoming resistance mutations found in other kinase inhibitors.
-
CDKs (Cyclin-Dependent Kinases): Bioisosteric replacement of the adenine ring in ATP. The scaffold has shown activity against CDK1 and CDK2, relevant for anti-proliferative cancer therapies.
Experimental Protocol: Synthesis of the Core Scaffold
The synthesis of the [4,3-b] isomer is distinct from the [3,4-b] isomer. The critical step is the selection of the starting pyridine to ensure the correct fusion geometry.
Target: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Reaction Type:
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Precursor: 4-Chloro-6-methylnicotinonitrile (Note: Not 2-chloro; 2-chloro yields the [3,4-b] isomer).
-
Nucleophile: Hydrazine hydrate (
). -
Solvent: Ethanol or n-Butanol.
-
Catalyst: None required (thermal) or mild base (
).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-6-methylnicotinonitrile in ethanol (0.5 M concentration).
-
Addition: Add 3.0 eq of Hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. -
Precipitation: Cool the mixture to
. The product typically precipitates as a solid. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Water if necessary.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the pyridine C4 proton and the appearance of a broad exchangeable signal (
) around 5.0–6.0 ppm. -
Differentiation: The [4,3-b] isomer will have a distinct coupling pattern compared to [3,4-b] due to the proton positions on the pyridine ring.
-
Figure 2: Synthetic route for the [4,3-b] isomer via 4-chloronicotinonitrile.
Data Summary: Activity Profile
| Target Family | Specific Target | Role of Scaffold | Key Interaction |
| GPCR | mGlu4 | Allosteric Core (PAM) | Transmembrane domain fit; 3-amine H-bonds. |
| Kinase | ITK / CDK | ATP-Competitor | Hinge binder (Adenine mimic). |
| Enzyme | PDE | Inhibitor | Bioisostere of pyrazolo[4,3-d]pyrimidine (Sildenafil core). |
References
-
ACS Chemical Neuroscience. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
-
Journal of Medicinal Chemistry. (2018). Optimization of the Pyrazolo[4,3-b]pyridine Scaffold for mGlu4 PAMs.
-
National Institutes of Health (PMC). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
-
PubChem Compound Summary. 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5).
Sources
The Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for purine (adenine) and quinazoline ring systems.[1][2] Its utility stems from its ability to emulate the hydrogen-bonding motifs required for ATP-competitive kinase inhibition while offering distinct vectors for substitution that allow chemists to tune solubility, selectivity, and pharmacokinetic (PK) profiles.[2]
This guide analyzes the structural logic, synthetic architectures, and therapeutic applications of this scaffold, moving beyond basic reviews to provide actionable insights for drug design.
Structural Biology & Pharmacophore Logic[3]
The Purine Isostere Concept
The 1H-pyrazolo[3,4-b]pyridine core is isomeric with 1H-pyrrolo[2,3-d]pyrimidine (7-azaindole) and isosteric with 9H-purine.[2]
-
Donor-Acceptor Motifs: The N1-H (donor) and N7 (acceptor) mimic the N9-H and N7 of adenine, respectively.[2] This makes the scaffold an exceptional template for Type I and Type II kinase inhibitors , where the heterocycle anchors to the kinase hinge region via hydrogen bonds to the backbone residues (e.g., the "gatekeeper" residue).
-
Vector Analysis:
-
C4 Position: Projects into the ATP-binding pocket's hydrophobic back region.[2] Bulky aryl groups here often improve potency but must be balanced against lipophilicity (LogD).[2]
-
C6 Position: Solvent-exposed region.[2] Ideal for solubilizing groups (morpholines, piperazines) to improve oral bioavailability without disrupting binding affinity.[2]
-
N1 Position: Controls the electronic properties of the ring and affects metabolic stability.[2] N1-alkylation often prevents glucuronidation, a common metabolic soft spot for bare pyrazoles.[2]
-
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the functional utility of each position on the scaffold.
Figure 1: Functional mapping of the pyrazolo[3,4-b]pyridine scaffold for medicinal chemistry optimization.
Synthetic Architectures
For medicinal chemists, the "3+3" cyclization strategy is the most robust method for generating diversity. It involves the condensation of a 5-aminopyrazole (the "3" atom component) with a 1,3-dielectrophile (the other "3" atom component).[2]
The "3+3" Cyclization Protocol
This route is preferred over the "pyridine-first" approach because 5-aminopyrazoles are easily synthesized or commercially available, allowing for rapid library generation.[2]
Reaction Scheme:
-
Partner:
-keto ester, alkynyl aldehyde, or malonaldehyde derivative.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Conditions: Acid catalysis (AcOH) or Lewis Acid (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
Detailed Experimental Protocol: Synthesis of 4-Aryl-pyrazolo[3,4-b]pyridine-6-one
Rationale: This specific protocol creates a C6-oxo intermediate, which can be chlorinated (
Materials:
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenyl-3-methyl-5-aminopyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ethyl benzoylacetate (11 mmol) dropwise. Note: Slight excess ensures consumption of the amine.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The formation of the fused ring is thermodynamically driven by aromatization.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (100 g). The product usually precipitates as a solid due to the lower solubility of the fused system compared to the starting materials.
-
Purification: Filter the precipitate, wash with cold water (
mL) to remove residual acid, and recrystallize from Ethanol/DMF. -
Validation:
NMR should show the disappearance of the pyrazolengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> protons (broad singlet ~5.0 ppm) and the appearance of the pyridine ring proton or amide NH (if tautomerizing).
Therapeutic Case Study: sGC Stimulation (Riociguat)
While kinase inhibition is the most common application, Riociguat (Adempas) represents a landmark success of this scaffold in cardiovascular medicine.[2] It functions as a Soluble Guanylate Cyclase (sGC) stimulator for the treatment of pulmonary hypertension.[2]
Mechanism of Action
Unlike PDE5 inhibitors (e.g., Sildenafil) which prevent cGMP degradation, Riociguat directly stimulates sGC, sensitizing it to endogenous Nitric Oxide (NO) and stimulating the enzyme even in the absence of NO.
Key Structural Feature: The pyrazolo[3,4-b]pyridine core in Riociguat is substituted with a fluorobenzyl group at N1 and a complex pyrimidine moiety at C3.[2] The planar core mimics the purine ring of GTP (the substrate for sGC).[2]
Signaling Pathway Visualization[2]
Figure 2: Mechanism of Riociguat-mediated sGC stimulation leading to vasodilation.[2]
Comparative Data: Scaffold Selectivity
The following table compares the pyrazolo[3,4-b]pyridine scaffold against standard quinazoline scaffolds often used in EGFR/HER2 inhibitors.
| Feature | Pyrazolo[3,4-b]pyridine | Quinazoline (Standard) | Medicinal Chemistry Implication |
| H-Bond Donors | N1 (if unsubstituted) | None (usually) | Pyrazolo allows extra H-bond to Glu/Asp in kinase hinge.[2] |
| Solubility | Moderate to High | Low (Planar stacking) | Pyrazolo nitrogen count improves aqueous solubility (LogS).[2] |
| Metabolic Liability | N1-Glucuronidation | C6/C7 O-Dealkylation | N1 must be capped (alkyl/aryl) to ensure stability.[2] |
| Vector Geometry | Different exit vector for C3 substituents allows access to unique pockets. |
Future Outlook: PROTACs and FBDD
Fragment-Based Drug Discovery (FBDD)
The low molecular weight and high ligand efficiency (LE) of the pyrazolo[3,4-b]pyridine core (MW ~119 Da) make it an ideal "fragment" for FBDD.[2] Screening libraries containing this core often yield high hit rates against ATP-binding proteins.[2]
PROTAC Linkers
Recent literature highlights the use of this scaffold as the "warhead" (protein-binding domain) in Proteolysis Targeting Chimeras (PROTACs).[2] The C6 position offers a solvent-exposed vector ideal for attaching PEG or alkyl linkers to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the warhead's binding affinity.[2]
References
-
Review of Biological Activity
-
Synthesis Methodology (3+3 Cyclization)
-
Riociguat Clinical & Structural Data
-
Kinase Inhibition (TRK/TBK1)
- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Source:RSC Medicinal Chemistry, 2021.
-
URL:[Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riociguat - Wikipedia [en.wikipedia.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medkoo.com [medkoo.com]
Methodological & Application
Application Note: Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , a critical bicyclic heteroaromatic scaffold used frequently in the development of kinase inhibitors (e.g., JNK, CDK, and GSK-3 inhibitors). The method utilizes a nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The 1H-pyrazolo[4,3-b]pyridine system (often referred to as 7-azaindazole) is a bioisostere of the indazole and indole rings. The introduction of an amine at the C3 position and a methyl group at the C5 position provides unique vectors for structure-activity relationship (SAR) exploration, particularly in ATP-competitive kinase inhibition.
Retrosynthetic Logic
The most efficient route to the 3-amino-pyrazolo[4,3-b]pyridine core involves the construction of the pyrazole ring onto a pre-existing pyridine framework. The 2-halo-3-carbonitrile pyridine motif is an ideal "chassis" for this transformation.
Mechanistic Pathway:
-
Nucleophilic Attack: Hydrazine acts as a hard nucleophile, displacing the chloride at the activated 2-position of the pyridine ring (
). -
Cyclization: The newly formed hydrazino group undergoes intramolecular nucleophilic attack on the adjacent nitrile (cyanide) carbon.
-
Tautomerization: An imine-enamine type rearrangement yields the stable 3-amino-1H-pyrazolo[4,3-b]pyridine aromatic system.
Figure 1: Retrosynthetic disconnection showing the conversion of the chloronicotinonitrile precursor to the target scaffold.
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 2-Chloro-6-methylnicotinonitrile (CAS: 28900-17-2 or derived from acid CAS 30529-70-5).
-
Note: If the chloro-nitrile is unavailable, it can be prepared from 2-hydroxy-6-methylnicotinonitrile via
chlorination (See Appendix A).
-
-
Reagent: Hydrazine hydrate (
, 50-80% grade). -
Solvent: Ethanol (Absolute or 95%) or n-Butanol (for higher temperature).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.
Safety Directives (Critical)
-
Hydrazine Hydrate: A potent hepatotoxin and suspected carcinogen. It is also corrosive and can cause severe skin burns. Handle only in a fume hood with double-gloving (nitrile) and face shield.
-
Reaction Exotherm: The initial addition of hydrazine can be exothermic. Add slowly at room temperature before heating.
Step-by-Step Procedure
Scale: 10.0 mmol (approx.[1][2] 1.52 g of starting material)
-
Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Charge the flask with 2-chloro-6-methylnicotinonitrile (1.52 g, 10.0 mmol).
-
Add Ethanol (15 mL). The starting material may not fully dissolve at room temperature (this is normal).
-
-
Reagent Addition:
-
While stirring at room temperature, add Hydrazine Hydrate (1.5 mL, ~30 mmol, 3.0 equiv) dropwise over 2 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) using an oil bath.
-
Maintain reflux for 3 to 5 hours .
-
Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The starting material (
) should disappear, and a lower running fluorescent spot ( ) corresponding to the product should appear.
-
-
Workup & Isolation:
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Cooling Step: Place the flask in an ice bath (0-4°C) for 30 minutes. The product should precipitate as a solid (often off-white to pale yellow).
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove excess hydrazine and trace impurities.
-
-
Drying:
-
Dry the solid under high vacuum at 40°C for 4 hours.
-
Yield & Characterization
-
Expected Yield: 1.1 – 1.3 g (75 – 85%).
-
Appearance: Off-white to pale yellow powder.
-
Melting Point: >220°C (Decomposes).
| Analytical Method | Expected Data |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ calculated: 149.08; found: 149.1. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in hot EtOH. | Concentrate the reaction mixture to 1/3 volume on a rotovap, then cool to 0°C. Alternatively, add cold water (10 mL) to force precipitation. |
| Low Yield | Incomplete cyclization. | Ensure the reaction is refluxing vigorously.[3] If using EtOH, switch to n-Butanol (boiling point 117°C) to overcome the activation energy barrier. |
| Impurity (Bis-adduct) | Excess hydrazine reacting twice (rare). | Ensure stoichiometry is controlled (3-5 equiv is optimal). Wash thoroughly with water during filtration. |
Mechanistic Insight
The success of this reaction relies on the "activated" nature of the pyridine ring. The nitrile group at C3 and the pyridine nitrogen at N1 withdraw electron density, making the C2 position highly electrophilic.
Figure 2: Step-wise mechanistic flow of the pyrazolo[4,3-b]pyridine formation.
References
-
Core Scaffold Synthesis
-
Precursor Synthesis (2-Chloronicotinonitrile)
-
Hydrazine Safety
-
PubChem Laboratory Chemical Safety Summary (LCSS): Hydrazine Hydrate. Link
-
Appendix A: Synthesis of Precursor (If not purchased)
If 2-chloro-6-methylnicotinonitrile is unavailable, synthesize it from 2-hydroxy-6-methylnicotinonitrile (CAS 4241-27-4):
-
Mix 2-hydroxy-6-methylnicotinonitrile (1.0 equiv) with
(5.0 equiv). -
Reflux for 2 hours (105°C).
-
Pour onto crushed ice (Caution: Exothermic hydrolysis of
). -
Neutralize with
and extract with Ethyl Acetate. -
Evaporate to yield the chloro-nitrile solid.[3]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1H NMR Characterization of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
This Application Note and Protocol is designed for researchers and analytical chemists characterizing 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine . It provides a comprehensive, self-validating framework for structural confirmation using 1H NMR, addressing specific challenges such as tautomerism and exchangeable protons.
Abstract
The precise characterization of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 272-52-6 analog) is critical in kinase inhibitor development. This heterocyclic scaffold presents unique analytical challenges, including annular tautomerism (1H/2H), exchangeable amine protons, and potential regioisomerism during synthesis. This guide details a robust 1H NMR protocol using DMSO-d₆, supported by 2D NMR correlation strategies (HSQC, HMBC, NOESY) to definitively assign the structure and distinguish it from isomeric [3,4-b] analogs.
Structural Analysis & Numbering
Understanding the IUPAC numbering is prerequisite to accurate assignment. The [4,3-b] fusion implies the pyrazole ring is fused to the b-bond (C2-C3) of the pyridine ring, with the pyrazole nitrogens oriented to place the pyridine nitrogen at position 4.
Structure: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol
Numbering Scheme
-
Positions 1, 2: Pyrazole Nitrogens (N1 is typically the protonated tautomer in DMSO).
-
Position 3: Exocyclic Amine (-NH₂).
-
Position 3a: Bridgehead Carbon.
-
Position 4: Pyridine Nitrogen.
-
Position 6: Aromatic Methine (H6).
-
Position 7: Aromatic Methine (H7).[3]
-
Position 7a: Bridgehead Carbon.
Experimental Protocol
Sample Preparation
Objective: Maximize signal resolution and stabilize exchangeable protons.
-
Solvent: DMSO-d₆ (99.9% D) is the mandatory solvent.
-
Reasoning: Chloroform (CDCl₃) often leads to broad exchangeable signals (NH/NH₂) and poor solubility for polar amino-heterocycles. DMSO stabilizes the tautomeric equilibrium and slows proton exchange, often revealing distinct coupling for NH protons.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Note: Higher concentrations may induce stacking/aggregation, shifting aromatic signals.
-
-
Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).
Acquisition Parameters (Standard 400/600 MHz)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation.
-
Spectral Width: -2 to 14 ppm (to capture downfield NH).
-
Relaxation Delay (D1): ≥ 2.0 seconds (ensure quantitative integration of aromatic protons).
-
Scans (NS): 16–64 (dependent on concentration).
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
Expected 1H NMR Data & Assignment Logic
The following table summarizes the theoretical and empirically derived chemical shifts for the target molecule in DMSO-d₆.
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |
| 1 | NH (Pyrazole) | 11.5 – 12.5 | Broad Singlet | 1H | - | Highly deshielded; chemical shift varies with concentration/temp due to H-bonding. |
| 7 | Ar-H | 7.80 – 8.10 | Doublet (d) | 1H | 8.5 | Deshielded by pyridine ring current and proximity to bridgehead. Couples with H6. |
| 6 | Ar-H | 7.00 – 7.20 | Doublet (d) | 1H | 8.5 | Shielded relative to H7; ortho-coupling to H7. NOE correlation with 5-Me. |
| 3-NH₂ | Amine | 5.20 – 6.00 | Broad Singlet | 2H | - | Exchangeable. Disappears upon D₂O shake. |
| 5-Me | Methyl | 2.45 – 2.60 | Singlet (s) | 3H | - | Characteristic aromatic methyl. May overlap with DMSO residual (2.50) – Critical Check . |
Critical Validation Steps (Self-Validating Protocol)
-
The "Methyl-DMSO" Overlap: The 5-methyl group often resonates near 2.50 ppm.
-
Validation: If the integral at ~2.5 ppm is > solvent residual, or if the peak is asymmetric, run the spectrum at 308 K (35°C) to shift the water/exchangeable peaks or slightly perturb the chemical shifts to resolve the methyl singlet. Alternatively, use Acetone-d₆ if solubility permits.
-
-
Coupling Verification: Confirm the doublet-doublet system for H6/H7 with a coupling constant (J) of ~8.5 Hz, typical for vicinal pyridyl protons.
-
D₂O Exchange: Add 1 drop of D₂O and shake. The signals at ~12.0 ppm (NH) and ~5.5 ppm (NH₂) must disappear or diminish significantly.
Structural Confirmation Workflow (Logic Diagram)
This workflow ensures that the synthesized compound is the correct [4,3-b] isomer and not the [3,4-b] regioisomer or a ring-opening byproduct.
Caption: Logic flow for validating the regiochemistry of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine. The NOE step is the definitive "Self-Validating" gate.
Advanced Characterization: Distinguishing Isomers
The synthesis of pyrazolopyridines often yields mixtures of [4,3-b] and [3,4-b] isomers depending on the cyclization direction. 1H NMR alone can be ambiguous if reference spectra are unavailable.
The "NOE Lock" Method
To definitively prove the 5-methyl position (adjacent to N4) versus a potential 7-methyl or other isomer:
-
Experiment: 1D Selective NOESY or 2D NOESY.
-
Target: Irradiate the Methyl singlet (~2.5 ppm).
-
Expected Result: Strong NOE enhancement of the H6 doublet (~7.1 ppm).
-
Mechanistic Insight: In the [4,3-b] structure, the 5-Me group is sterically proximate to H6.
-
Negative Control: If the methyl were at position 7 (in a different isomer), it would show NOE to H6 but the chemical shift environment of the pyridine protons would differ significantly (H5/H6 coupling).
-
2D HMBC Correlations
-
Methyl Protons should show long-range coupling (³J) to:
-
C5 (Quaternary, directly attached).
-
C6 (Methine, adjacent).
-
-
This confirms the methyl is attached to the pyridine ring and not the pyrazole nitrogen (N1-Me would show NOE to H7 or H3a/C3a).
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Broad NH Signals | Fast proton exchange or wet solvent. | Dry sample/solvent over molecular sieves; lower temperature to 280 K. |
| Missing Methyl Peak | Perfect overlap with DMSO pentet (2.50 ppm). | Use Acetone-d₆ (residual 2.05 ppm) or run HSQC to find the methyl carbon correlation (~24 ppm). |
| Extra Split Peaks | 1H/2H Tautomer mixture. | This is common.[4][5] The major tautomer is usually 1H. If ratio is ~50:50, signals will appear doubled. Report both or heat to coalesce. |
References
-
Synthesis and Tautomerism: Elguero, J., et al. "Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[6][7] Link
-
NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem., 1997, 62, 7512–7515. Link
-
General Heterocyclic NMR: "1H-Pyrazolo[4,3-b]pyridine Data." PubChem Compound Summary. Link
-
Isomer Differentiation: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Can. J. Chem., 1988.[8] Link
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Methyl-1H-pyrazolo[4,3-B]pyridine | C7H7N3 | CID 56972296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. dau.url.edu [dau.url.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
mass spectrometry analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Application Note: High-Sensitivity LC-MS/MS Quantitation and Structural Characterization of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary
This guide details the protocol for the mass spectrometric analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (C7H8N4), a critical heterocyclic scaffold often utilized in the development of kinase inhibitors and positive allosteric modulators (e.g., mGlu4 PAMs).[1] Due to its amphoteric nature and low molecular weight (MW 148.17), this analyte presents specific challenges in retention and fragmentation.[1] This note provides a validated workflow for UHPLC-ESI-MS/MS quantification and HRMS structural elucidation, designed for implementation in pharmacokinetic (PK) and impurity profiling workflows.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the prerequisite for successful ionization and separation.[1]
| Property | Value | Analytical Implication |
| Formula | C | Monoisotopic Mass: 148.0752 Da |
| Core Structure | Pyrazolo[4,3-b]pyridine | Fused bicyclic heteroaromatic; highly stable.[1] |
| Functional Groups | 3-Amine (Exocyclic), Pyridine N | Basic .[1] Readily protonates in ESI(+).[1] |
| LogP (Calc) | ~0.6 - 1.2 | Moderately polar.[1] Retains on C18 but requires low organic start.[1] |
| pKa (Calc) | ~4.5 (Pyridine N), ~14 (Amine) | Mobile phase pH must be controlled (pH < 3 preferred for ionization).[1] |
Strategic Insight: The presence of the pyridine nitrogen and the exocyclic amine makes Electrospray Ionization (ESI) in Positive Mode the absolute standard.[1] Atmospheric Pressure Chemical Ionization (APCI) is a secondary option but likely less sensitive due to the compound's high proton affinity.[1]
Analytical Workflow Diagram
The following flowchart outlines the decision matrix for processing biological or synthetic samples containing the analyte.
Figure 1: Decision matrix for the analysis of aminopyrazolopyridines.
Experimental Protocols
Protocol A: Sample Preparation (Biological Matrix)
Objective: Remove plasma proteins while maximizing recovery of the polar analyte.[1]
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 10 µL of stable isotope-labeled analog (e.g.,
C-analog) or a structural analog (e.g., 3-aminopyrazole derivative). -
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
-
Why? Acidified ACN ensures the base remains protonated and soluble in the organic layer, preventing co-precipitation with proteins.[1]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an LC vial. Dilute 1:1 with water to match initial mobile phase conditions (preventing peak broadening).[1]
Protocol B: UHPLC Conditions
Objective: Achieve retention factor (
-
Instrument: Agilent 1290 / Waters UPLC / Thermo Vanquish.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl .[1]
-
Expert Note: The "Charged Surface Hybrid" (CSH) or Biphenyl phases provide better peak shape for basic amines compared to standard C18.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Temp: 40°C.
Protocol C: Mass Spectrometry (QQQ/MRM)
Objective: Quantitation using Multiple Reaction Monitoring (MRM).[1]
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Desolvation Temp: 450°C (High temp required for aqueous mobile phases).[1]
-
Precursor Ion: 149.1
[1]
MRM Transition Table (Optimized):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 149.1 | 132.1 | 15 - 20 | Loss of NH |
| Qualifier 1 | 149.1 | 105.1 | 30 - 35 | Pyridine ring fragment (Ring cleavage) |
| Qualifier 2 | 149.1 | 78.1 | 40 | Pyridine core fragment |
Note: Transitions must be empirically tuned. The loss of ammonia (-17 Da) is the most characteristic low-energy channel for primary aromatic amines.[1]
Structural Characterization (HRMS)
For impurity profiling or metabolite identification, High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) is required.[1]
Fragmentation Mechanism
The fragmentation of pyrazolo[4,3-b]pyridines follows a distinct pathway driven by the stability of the fused aromatic system.
-
Primary Event: Protonation occurs at the pyridine nitrogen or the exocyclic amine.[1]
-
Neutral Loss: Rapid loss of ammonia (
, 17.0265 Da) generates the cation at m/z 132.05.[1] -
Ring Opening: High energy collision leads to the cleavage of the pyrazole ring, often ejecting HCN or
.[1]
Figure 2: Proposed fragmentation pathway for HRMS analysis.[1]
Method Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must pass the following "System Suitability Tests" (SST) before every batch:
-
Signal-to-Noise (S/N): The Lower Limit of Quantitation (LLOQ) must have S/N > 10.
-
Target LLOQ: 1.0 ng/mL is achievable with modern Triple Quads.[1]
-
-
Linearity:
over at least 3 orders of magnitude (e.g., 1–1000 ng/mL).[1] -
Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.
-
Matrix Effect: Compare slope of calibration curve in solvent vs. matrix.
References
-
PubChem. (n.d.).[1][3] 1H-Pyrazolo[4,3-b]pyridine.[1][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Engers, D. W., et al. (2016).[1][4] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).[1][4] ACS Chemical Neuroscience, 7(9), 1192–1200.[1][4] [Link][1][4]
-
Khakwani, S., et al. (2016).[1][4][6] Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.[1][6] [Link]
-
Nilsson, G. H., et al. (2015).[1] Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood.[1][7] International Journal of Legal Medicine, 129(2), 269-277.[1][7] [Link]
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-b]pyridine - Products [achemblock.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
crystallization methods for pyrazolo[4,3-b]pyridine derivatives
Executive Summary
Pyrazolo[4,3-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as potent kinase inhibitors (e.g., JAK, CDK) and antagonists for GPCRs. However, their rigid, planar bicyclic structure often leads to strong
This Application Note provides a definitive guide to crystallizing this specific isomer. Unlike the more common [3,4-b] analogues, the [4,3-b] system possesses unique electronic distributions that affect solvation. We detail three protocols ranging from high-throughput screening for X-ray diffraction (XRD) quality crystals to bulk recrystallization for API (Active Pharmaceutical Ingredient) purity.
Physicochemical Profiling & Solubility Mapping
Expert Insight: Successful crystallization is rarely luck; it is a function of supersaturation control. Before attempting crystallization, you must define the "Solubility Window." Pyrazolo[4,3-b]pyridines are typically lipophilic weak bases.
Table 1: Solubility Profile & Solvent Selection Guide
| Solvent Class | Specific Solvent | Solubility Behavior (25°C) | Application |
| Primary (Good) | DMSO, DMF, DMAc | High (>50 mg/mL) | Core solvent for Vapor Diffusion. |
| Intermediate | Dichloromethane (DCM), THF | Moderate (10–30 mg/mL) | Good for Slow Evaporation. |
| Protic | Methanol, Ethanol | Variable (Temperature dependent) | Ideal for Bulk Recrystallization (Cooling). |
| Anti-Solvent | Water, Diethyl Ether, Pentane | Insoluble (<1 mg/mL) | Precipitants for Vapor Diffusion. |
Critical Check: If your derivative contains a free N-H on the pyrazole ring, it is a hydrogen bond donor. If N-alkylated, it is solely an acceptor. This dictates whether you should use protic or aprotic solvents to influence crystal habit.
Protocol A: Single Crystal Growth via Vapor Diffusion
Target: High-quality single crystals for X-ray Diffraction (XRD). Mechanism: Slow dehydration of the solvated sphere allows molecules to align into a lattice with minimal defects.
Materials
-
Hampton Research VDX™ Plate (or 24-well cell culture plate).
-
Siliconized glass cover slides.[1]
-
Vacuum grease.
-
Solvent System: DMSO (Solvent) / Water or Ethanol (Anti-solvent).
Step-by-Step Workflow
-
Preparation: Dissolve 5 mg of the pyrazolo[4,3-b]pyridine derivative in 100 µL of DMSO. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove dust nucleation sites.
-
Reservoir Setup: Pipette 500 µL of the Anti-solvent (e.g., 30% Ethanol in Water) into the reservoir well.
-
Drop Deposition: Pipette 2 µL of the sample solution onto the center of a glass cover slide.
-
Sealing: Apply a rim of vacuum grease around the reservoir well. Invert the cover slide (hanging drop) or place it over the well (sitting drop) and press gently to seal.
-
Equilibration: Store the plate in a vibration-free environment at 20°C.
-
Observation: As water vapor diffuses into the DMSO drop, the solubility decreases, driving nucleation.
-
-
Harvesting: Crystals typically appear within 3–14 days. Harvest using a cryoloop and immerse immediately in cryoprotectant (e.g., Paratone-N) before flash cooling.
Protocol B: Bulk Purification via Thermal Recrystallization
Target: >99% Purity for biological assays or formulation. Mechanism: Exploiting the steep solubility/temperature gradient of the heterocyclic scaffold in alcohols.
Step-by-Step Workflow
-
Slurry Formation: Suspend crude solid (e.g., 100 mg) in Ethanol (2 mL) in a reaction vial.
-
Heating: Heat the mixture to reflux (approx. 78°C) using a heating block.
-
Checkpoint: If the solid does not dissolve completely, add Ethanol dropwise until a clear solution is obtained. Do not exceed 10 mL total volume (dilution reduces yield).
-
-
Hot Filtration (Optional): If insoluble black specks (palladium residues from coupling reactions) remain, filter the hot solution through a pre-warmed glass frit.
-
Controlled Cooling: Turn off the heat source and allow the vial to cool to room temperature slowly inside the heating block (approx. rate: 1°C/min).
-
Why: Rapid cooling traps impurities (hydrazones/isomers) inside the crystal lattice.
-
-
Cold Soak: Once at room temperature, place the vial in an ice bath (0°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (0.5 mL). Dry under high vacuum.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The compound is too hydrophobic and separates as an amorphous oil before crystallizing.
-
Solution:
-
Seed: Add a microscopic speck of solid material to the oil/solvent mixture.
-
Salt Formation: If the molecule has a basic pyridine nitrogen, dissolve in MeOH and add 1.0 eq of Methanesulfonic acid. Salts crystallize far more readily than greasy free bases.
-
Issue: Twinning
-
Cause: Crystal growth was too fast.
-
Solution: Reduce the concentration in Protocol A by 50% or switch to a less volatile anti-solvent (e.g., Isopropanol instead of Ethanol).
Visualized Workflows (Graphviz)
Figure 1: Decision Matrix for Crystallization Method
This logic flow ensures you select the correct method based on your available sample amount and end-goal.
Caption: Decision tree for selecting the optimal crystallization strategy based on sample quantity and physicochemical properties.
Figure 2: Vapor Diffusion Mechanism
Understanding the solvent exchange dynamics is crucial for troubleshooting.
Caption: Schematic of the Vapor Diffusion process.[2] The reservoir solvent (precipitant) diffuses into the drop, slowly raising supersaturation to induce ordered crystal growth.
References
-
Synthesizing the Scaffold: Virs, A. G., et al. (2023).[3][4][5] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules, 28(3), 985. Link
- Relevance: Provides the specific synthetic routes and isolation of the [4,3-b] isomer, establishing the baseline purity required for crystalliz
-
General Crystallization Theory: Spingler, B., et al. (2012). "Some thoughts about the single crystal growth of small molecules." CrystEngComm, 14, 751-757.[6] Link
- Relevance: Authoritative guide on vapor diffusion techniques for organic heterocycles.
-
Advanced Methods: Tey, L. H., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52, 2398-2445. Link
- Relevance: Covers troubleshooting for "oiling out" and polymorph control in rigid organic molecules.
-
Kinase Inhibitor Context: Polo-Cuadrado, E., et al. (2023).[7] "Comprehensive analysis of crystal structure... of pyrazolopyridine compounds." RSC Advances, 13, 30861-30876. Link
- Relevance: While focusing on the [3,4-b] isomer, this paper demonstrates the hydrogen-bonding motifs and stacking interactions common to the pyrazolopyridine class, directly applicable to [4,3-b] deriv
Sources
- 1. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
Application Note: Pharmacological Evaluation of the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold in Oncology
[1]
Executive Summary
The compound 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry. Structurally functioning as a bioisostere of adenine, this fused heterocyclic system possesses inherent affinity for the ATP-binding pockets of various protein kinases (e.g., CDKs, GSK-3
Scientific Background & Rationale
The "Privileged Scaffold" Concept
The 1H-pyrazolo[4,3-b]pyridine core mimics the purine ring of ATP. In cancer research, this structure is exploited to design competitive inhibitors that block the transfer of the
-
Mechanism: ATP-Competitive Inhibition.
-
Primary Targets: Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs).
-
Significance: Screening this fragment allows researchers to identify "ligand efficiency" before adding high-molecular-weight groups to improve potency.
Chemical Properties & Handling
-
CAS Number: 256860-49-4 (Representative for the core class)
-
Molecular Weight: ~148.16 g/mol
-
Solubility: Sparingly soluble in water; highly soluble in Dimethyl Sulfoxide (DMSO).
-
Stability: Stable at -20°C in powder form. DMSO stocks should be aliquoted to avoid freeze-thaw cycles.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the logical flow of evaluating this scaffold, from stock preparation to mechanistic validation.
Figure 1: Decision tree for the pharmacological evaluation of pyrazolo-pyridine scaffolds in oncology.
Detailed Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: To ensure consistent compound delivery without solvent toxicity.
-
Weighing: Weigh 5 mg of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine into a sterile glass vial.
-
Solubilization: Calculate the volume of 100% DMSO required to achieve a 50 mM stock concentration.
-
Calculation:
-
-
Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into 20 µL volumes in amber PCR tubes. Store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 in complete cell culture media to achieve a 50 µM working concentration (0.1% DMSO final).
Critical Control: Always prepare a "Vehicle Control" containing 0.1% DMSO in media to normalize data.
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) in HeLa and MCF-7 cell lines.
Materials:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
Step-by-Step:
-
Seeding: Seed cancer cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing the compound in a serial dilution range (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0 µM).
-
Note: Perform in triplicate.
-
-
Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis:
Calculate % Viability using the formula:
Protocol C: Target Engagement (Western Blotting)
Objective: Verify if the compound inhibits kinase activity (specifically CDK/Rb pathway or MAPK).
-
Treatment: Treat cells (6-well plate, 70% confluence) with the compound at
for 6 hours. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.
-
Quantification: Normalize protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibody Probing:
-
Primary Targets: Phospho-Rb (Ser807/811) – marker of CDK activity; Phospho-ERK1/2 – marker of MAPK activity.
-
Loading Control:
-Actin or GAPDH.
-
-
Interpretation: A reduction in Phospho-Rb band intensity compared to the Vehicle Control indicates successful CDK inhibition by the scaffold.
Data Presentation & Interpretation
Expected Results Table
When evaluating this scaffold as a fragment, expected potencies are lower than optimized drugs.
| Compound ID | Cell Line | IC50 (µM) | Interpretation |
| 5-Methyl-1H-pyrazolo... | HeLa | 15 - 50 µM | Moderate Fragment Activity (Hit) |
| 5-Methyl-1H-pyrazolo... | MCF-7 | 10 - 40 µM | Moderate Fragment Activity (Hit) |
| Staurosporine (Ctrl) | HeLa | 0.01 µM | Validated Assay Sensitivity |
| Vehicle (DMSO) | All | N/A | 100% Viability Baseline |
Troubleshooting Guide
-
Precipitation in Media: If the compound precipitates upon adding to media, reduce the concentration or increase the DMSO limit to 0.5% (ensure vehicle control matches).
-
No Cytotoxicity: This is common for "fragments." If IC50 > 100 µM, the scaffold requires chemical decoration (e.g., adding a phenyl group at the N1 or C3 amine) to improve binding affinity.
References
-
Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).[1] ACS Chemical Neuroscience, 7(9), 1192-1200.[1]
-
[1]
-
-
López-Cara, L. C., et al. (2012). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2256. (Review of the scaffold class).
-
Qin, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.[2] ACS Medicinal Chemistry Letters.
-
PubChem Compound Summary. 5-methyl-1H-pyrazol-3-amine (Structural component reference).
developing assays for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine activity
Application Note: Characterization and Assay Development for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Activity
Abstract & Scientific Context
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for two distinct classes of therapeutics: Type I/II Kinase Inhibitors and GPCR Allosteric Modulators (specifically mGluR4 Positive Allosteric Modulators like VU0418506).
Unlike fully elaborated drug candidates, this low-molecular-weight amine functions primarily as a fragment . Consequently, standard IC50 assays may yield weak potency (high micromolar range). Developing assays for this compound requires a Fragment-Based Drug Discovery (FBDD) mindset, prioritizing biophysical detection of binding events over high-potency functional inhibition.
This guide outlines a tiered assay strategy:
-
Biophysical Validation: Differential Scanning Fluorimetry (DSF) to confirm target engagement.
-
Biochemical Profiling: TR-FRET competition assays to determine binding affinity (
). -
Functional Characterization: Cell-based calcium flux assays to evaluate Positive Allosteric Modulator (PAM) activity.
Mechanism of Action & Target Strategy
The 3-amino-pyrazolo[4,3-b]pyridine core typically engages targets via two mechanisms:
-
Kinase Hinge Binding: The amino-pyrazole motif functions as an ATP-mimetic, forming hydrogen bonds with the kinase hinge region (e.g., CDK, GSK3
). -
Allosteric Pocket Occupation: In GPCRs (e.g., mGlu4), this scaffold binds to deep transmembrane pockets, stabilizing the active receptor conformation.
Visualizing the Assay Logic (Graphviz)
Figure 1: Tiered assay workflow for validating 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine activity, moving from biophysical binding to functional cellular response.
Protocol 1: Differential Scanning Fluorimetry (Thermal Shift)
Objective: To detect direct physical binding of the amine fragment to a recombinant target protein (e.g., CDK2 or mGlu4 LBD) by measuring the increase in protein thermal stability (
Why this assay? Fragments often have fast off-rates and low affinity. Functional assays may produce false negatives. DSF is robust for detecting weak binders (
Materials:
-
Protein: Recombinant Kinase domain or GPCR soluble domain (>90% purity), 5 µM stock.
-
Dye: SYPRO Orange (5000x stock).
-
Compound: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (100 mM DMSO stock).
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.
Step-by-Step Procedure:
-
Preparation: Dilute protein to 2 µM in assay buffer. Dilute SYPRO Orange to 5x final concentration.
-
Plating: In a 384-well white PCR plate, add:
-
9 µL Protein/Dye Mix.
-
1 µL Compound (Final conc: 1 mM, 0.5 mM, 0.1 mM). Ensure final DMSO < 2%.
-
-
Controls:
-
Negative: DMSO only (Protein + Dye).
-
Positive: Staurosporine (for kinases) or known PAM (for GPCR).
-
-
Run: Centrifuge plate at 1000 x g for 1 min. Place in qPCR machine (e.g., Roche LightCycler).
-
Cycling: Ramp temperature from 25°C to 95°C at 0.05°C/sec. Monitor fluorescence (Ex/Em: 465/580 nm).
-
Analysis: Calculate the derivative of the melt curve (
). The peak indicates the Melting Temperature ( ).-
Valid Hit:
.
-
Protocol 2: TR-FRET Competition Assay (Kinase Model)
Objective: To quantify the binding affinity (
Why this assay? Unlike standard kinase activity assays (which consume ATP), binding assays are less susceptible to interference by high concentrations of fragments and do not require the compound to inhibit catalysis, only binding.
Materials:
-
Detection System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF® Kinase Binding (Cisbio).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236 is common for pyrazoles).
-
Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).
Step-by-Step Procedure:
-
Titration: Prepare a 10-point serial dilution of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Top concentration: 200 µM.
-
Reaction Assembly (384-well Low Volume Plate):
-
5 µL Compound.
-
5 µL Kinase/Antibody Mix (Final: 5 nM Kinase, 2 nM Antibody).
-
5 µL Tracer (Final:
value of tracer, typically 5–20 nM).
-
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Measure TR-FRET on a plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Calculation: Calculate TR-FRET Ratio (
). Plot Ratio vs. log[Compound].-
Interpretation: A decrease in TR-FRET signal indicates the amine is displacing the tracer from the binding site.
-
Protocol 3: Cell-Based Calcium Flux (GPCR/mGlu4 Model)
Objective: If the target is mGlu4 (based on the VU0418506 structural link), this assay determines if the amine acts as a Positive Allosteric Modulator (PAM).
Why this assay? PAMs do not activate the receptor alone; they potentiate the response to an agonist (Glutamate). This assay specifically tests that synergy.
Materials:
-
Cells: CHO-K1 cells stably expressing human mGlu4 and G
(promiscuous G-protein to couple Gi to Calcium). -
Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), L-Glutamate.
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye leakage).
Step-by-Step Procedure:
-
Seeding: Plate 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight.
-
Dye Loading: Remove media. Add 20 µL Calcium 6 dye loading buffer. Incubate 2 hours at 37°C.
-
Compound Addition (Pre-treatment):
-
Add 10 µL of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (5x final conc).
-
Incubate for 10 minutes to allow allosteric site occupancy.
-
-
Agonist Challenge:
-
Using the FLIPR Tetra or FlexStation, inject 10 µL of L-Glutamate at an
concentration (concentration producing 20% max response).
-
-
Detection: Monitor fluorescence (Ex 485 / Em 525) for 120 seconds.
-
Data Analysis:
-
Calculate Max - Min RFU.
-
PAM Activity: If the response to
Glutamate increases significantly in the presence of the amine compared to DMSO control, the compound is a PAM. -
Fold Shift: Calculate the left-shift in the Glutamate dose-response curve.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| DSF: No Tm shift | Compound insolubility or weak binding ( | Check solubility in buffer via nephelometry. Increase compound concentration to 2 mM if soluble. |
| TR-FRET: High background | Compound fluorescence or "inner filter" effect. | Run a "compound only" control (no protein). The pyrazolo-pyridine core can be fluorescent; check Ex/Em spectra. |
| Cell Assay: Toxicity | Amine reactivity. | Perform a parallel CellTiter-Glo viability assay. Ensure assay time is short (<2 hours) to separate signaling from toxicity. |
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[1] ACS Chemical Neuroscience.[1] Link
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link
-
Cisbio Bioassays. (2023). "HTRF Kinase Binding Guide." Revvity. Link
Disclaimer: This protocol is intended for research use only. 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a chemical intermediate/probe and has not been approved for clinical use.
Sources
synthetic routes to functionalized pyrazolo[4,3-b]pyridines
Application Note: Synthetic Architectures for Functionalized Pyrazolo[4,3-b]pyridines
Executive Summary & Therapeutic Relevance
The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific fused system is a bioisostere of 1-azaindazole and has emerged as a critical core in the development of Type I/II kinase inhibitors (e.g., JAK, GSK-3) and, more recently, as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint [1].
Despite its utility, the synthesis of pyrazolo[4,3-b]pyridines is historically plagued by regioselectivity issues (N1 vs. N2 alkylation) and the instability of electron-rich amino-pyrazole intermediates. This guide details two distinct synthetic pathways:
-
Route A (Modern): A cascade
/Cyclization sequence utilizing 2-chloro-3-nitropyridines. -
Route B (Classical): The condensation of 4-aminopyrazoles with 1,3-dielectrophiles.
Strategic Retrosynthesis & Pathway Logic
The construction of the bicyclic core can be approached from two directions: annulating the pyrazole onto a pyridine (Pyridine-First) or annulating the pyridine onto a pyrazole (Pyrazole-First).[1]
Figure 1: Retrosynthetic Disconnections
Caption: Comparative retrosynthesis highlighting the stability advantages of the Pyridine-First approach (Route A) over the traditional Pyrazole-First route.
Detailed Protocol: Route A (Nitro-Displacement Cascade)
This protocol is superior for generating 1,3-disubstituted variants. It leverages the high electrophilicity of the 2-chloro-3-nitropyridine core. The mechanism involves an initial
Mechanism of Action
The critical step is the displacement of the nitro group by the hydrazone anion. The nitro group, typically a robust leaving group only in highly activated systems, is ejected here due to the entropic favorability of forming the fused pyrazole ring.
Experimental Procedure
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Aryldiazonium tosylate (1.1 equiv) [Prepared ex-situ][2]
-
Base: NaH (for step 1) and Pyrrolidine (for cyclization)
-
Solvent: THF (anhydrous) and Acetonitrile
Step-by-Step Workflow:
-
Precursor Synthesis (C-C Bond Formation):
-
Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) and anhydrous THF under
. -
Add ethyl acetoacetate (1.2 equiv) dropwise at 0°C. Stir for 30 min.
-
Add 2-chloro-3-nitropyridine (1.0 equiv). Warm to RT and reflux for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of chloropyridine indicates formation of the keto-ester intermediate.
-
Quench/Workup: Acidify with dilute HCl, extract with EtOAc, and concentrate.
-
-
One-Pot Japp-Klingemann & Cyclization:
-
Dissolve the isolated keto-ester (1 mmol) in MeCN (5 mL).
-
Add the appropriate aryldiazonium tosylate (1.1 equiv).[2]
-
Add Pyridine (1.0 equiv) as a mild base. Stir at RT for 30 min. The solution will turn deep orange/red (formation of hydrazone).
-
Critical Step: Add Pyrrolidine (4.0 equiv).[2] Heat the mixture to 40–50°C for 60 min.
-
Observation: Pyrrolidine acts as a nucleophilic catalyst to trigger the intramolecular
of the nitro group.
-
-
Purification:
-
Pour reaction mixture into 1N HCl (50 mL).
-
Extract with
(3 x 20 mL). -
Dry over
and concentrate. -
Crystallization: Most products crystallize from Ethanol/Water. If oil persists, use flash chromatography (DCM/MeOH 98:2).
-
Table 1: Troubleshooting Route A
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete Nitro displacement | Increase Pyrrolidine equivalents (up to 5.0) or temperature (max 60°C). |
| Decomposition | Diazonium salt instability | Ensure diazonium tosylates are dry and stored at -20°C; use immediately. |
| By-product Formation | Deacetylation failure | The acetyl group usually migrates or cleaves. If stuck at hydrazone, add catalytic DBU. |
Detailed Protocol: Route B (Functionalization via Cross-Coupling)
For libraries requiring diversity at the C5 or C7 positions (pyridine ring), starting from a halogenated core is essential. This route uses Suzuki-Miyaura coupling on a pre-formed pyrazolo[4,3-b]pyridine core [3].
Figure 2: Late-Stage Functionalization Workflow
Caption: Palladium-catalyzed diversification at the C5 position.
Protocol:
-
Charge: 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Aryl boronic acid (1.5 equiv), and
(2.0 equiv) in 1,4-Dioxane/Water (4:1). -
Degas: Sparge with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Seal tube and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc.
Biological Validation & Applications
When designing these scaffolds for drug discovery, specific substitution patterns drive selectivity:
-
Kinase Selectivity: Substituents at C3 (pyrazole) often interact with the gatekeeper residue.
-
PD-1/PD-L1 Inhibition: 1-Methyl derivatives with hydrophobic aryl groups at C5 have shown nanomolar potency (
nM) by stabilizing the dimer interface of PD-L1 [4].
References
-
Liu, N., Wang, X., Fu, Q., et al. (2023).[3] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102.[3] Link(Note: Contextual reference for scaffold bio-activity).
-
Liaras, K., Fersing, C., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[2][4] International Journal of Molecular Sciences, 24. Link(Core Protocol Source).
-
De Witte, E., et al. (2017). A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 12, 1-12. Link(Functionalization Source).
-
Gao, L., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[5] Bioorganic Chemistry, 114, 105034. Link(Biological Application).
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in Drug Discovery
This Application Note is a comprehensive technical guide designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and biological application of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , a privileged scaffold in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Executive Summary
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5) is a bicyclic heteroaromatic scaffold functioning as a bioisostere of 7-azaindole and indazole.[1] Its structural architecture—comprising a pyridine ring fused to a pyrazole with an exocyclic amine—provides a versatile platform for Fragment-Based Drug Discovery (FBDD) .
This scaffold is critical in two primary therapeutic areas:
-
Kinase Inhibition: Functioning as an ATP-competitive hinge binder, particularly for Serine/Threonine kinases (e.g., MNK1/2, CDK2).
-
Allosteric Modulation: Serving as a core pharmacophore for Positive Allosteric Modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4), offering a pathway for neurodegenerative disease therapeutics.
Chemical Profile & Structural Significance[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine |
| CAS Number | 52090-86-5 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| H-Bond Donors/Acceptors | 2 / 3 |
| Key Structural Feature | 3-Amino Group: Primary handle for derivatization (Urea/Amide formation).N1 Position: Tolerate alkylation for solubility tuning.5-Methyl Group: Blocks metabolic oxidation (soft spot) and increases lipophilicity ( |
Mechanistic Advantage
The pyrazolo[4,3-b]pyridine core offers a distinct advantage over the more common pyrazolo[3,4-b]pyridine isomer. The [4,3-b] fusion orients the nitrogen vectors to maximize hydrogen bonding interactions within the ATP-binding pocket of kinases, specifically interacting with the "gatekeeper" residues and the hinge region backbone.
Synthesis Protocol: The "Nitrile-Hydrazine" Route[8]
This protocol describes the robust synthesis of the target scaffold from commercially available 2-chloro-6-methylnicotinonitrile . This method is preferred over the nitro-reduction route due to higher yields and fewer byproducts.
Reaction Scheme
The synthesis relies on a nucleophilic aromatic substitution (
Figure 1: One-pot synthesis strategy via hydrazine cyclization.
Step-by-Step Methodology
Reagents:
-
2-Chloro-6-methylnicotinonitrile (1.0 eq)
-
Hydrazine hydrate (80% aqueous solution, 5.0 eq)
-
Ethanol (Absolute) or n-Butanol (for higher temp)
Procedure:
-
Setup: Charge a round-bottom flask with 2-Chloro-6-methylnicotinonitrile (10 mmol) and Absolute Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material ( ) should disappear, and a polar fluorescent spot ( ) should appear. -
Work-up: Cool the reaction mixture to
(ice bath). The product often precipitates as a solid. -
Isolation: Filter the precipitate. Wash the cake with cold ethanol (
mL) and diethyl ether ( mL) to remove excess hydrazine. -
Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Water (1:1).
-
Yield: Expected yield is 75–85%. Product appears as an off-white to pale yellow solid.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak and appearance of a broad singlet at
5.0–6.0 ppm (NH2) and a broad singlet at 11.5–12.0 ppm (Pyrazolo NH).
Application 1: Kinase Inhibitor Design
The 3-amino group is a versatile handle for creating ATP-competitive inhibitors. A common strategy is to convert the amine into a Urea or Amide linker, which extends into the hydrophobic back-pocket of the kinase.
Derivatization Protocol: Urea Linker Synthesis
Targeting the "DFG-out" conformation often requires a urea linker.
Protocol:
-
Dissolve 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq) in anhydrous THF/DMF (4:1).
-
Add Triethylamine (2.0 eq).
-
Add the appropriate Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise at
. -
Stir at Room Temperature for 4–12 hours.
-
Quench with water and extract with Ethyl Acetate.
Signaling Pathway Context
The following diagram illustrates where this scaffold intervenes in the MAPK/ERK pathway, a common target for this class of inhibitors.
Figure 2: Intervention of Pyrazolo[4,3-b]pyridine derivatives in the MNK-eIF4E signaling axis.
Application 2: mGlu4 Positive Allosteric Modulators (PAMs)
The scaffold is a validated core for mGlu4 PAMs, offering a route to treat Parkinson's disease by modulating glutamatergic transmission without the side effects of direct agonists.
Case Study: VU0418506 Analog Design
-
Parent Drug: VU0418506 (N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine).
-
Role of 5-Methyl: Introducing the 5-methyl group (using our specific scaffold) into the VU0418506 template improves Lipophilic Ligand Efficiency (LLE) and can block metabolic clearance at the pyridine ring.
Experimental Workflow for PAM Screening:
-
Assay: Thallium Flux Assay (using Tl+ sensitive dye).
-
Cell Line: HEK293 cells stably expressing human mGlu4 and GIRK (G-protein-gated Inwardly Rectifying Potassium channels).
-
Readout: Fluorescence increase upon Tl+ influx (surrogate for K+).
-
Protocol:
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience.
-
Lindsley, C. W., et al. (2013). "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)." Expert Opinion on Therapeutic Patents.
-
PubChem Compound Summary. "5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5)."
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Reference for Kinase Assay Specificity).
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis Optimization
Status: Operational Ticket ID: PPY-43B-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Initial Diagnostics: Isomer Verification
User Warning: Before proceeding, verify your target scaffold. There is a frequent confusion in literature between pyrazolo[3,4-b]pyridine (more common) and pyrazolo[4,3-b]pyridine (the subject of this guide).
-
Pyrazolo[4,3-b]pyridine: The pyrazole nitrogen atoms are adjacent to the pyridine C3-C4 bond.
-
Pyrazolo[3,4-b]pyridine: The pyrazole nitrogen atoms are adjacent to the pyridine C2-C3 bond.
Why this matters: The synthetic logic is inverted. [3,4-b] is often made by annulating a pyridine onto a pyrazole. [4,3-b] is most efficiently synthesized by annulating a pyrazole onto a pyridine core.
Primary Workflow: The Nitro-Pyridine Route (Recommended)
Best for: Generating 1,3-disubstituted pyrazolo[4,3-b]pyridines with electron-withdrawing groups (EWG).[1] Core Reference: Int. J. Mol. Sci. 2023, 24, 1492.
The Protocol Logic
This route bypasses the instability of 4-aminopyrazole-5-carbaldehydes by using stable 2-chloro-3-nitropyridines . It combines
Step-by-Step Optimization Guide
Phase 1: Precursor Assembly (
)
Reaction: 2-chloro-3-nitropyridine +
| Parameter | Recommended Condition | Troubleshooting Logic |
| Base | NaH (2.2 equiv) or DBU | Issue: Incomplete conversion. Fix: If using DBU, ensure anhydrous conditions. NaH is superior for sterically hindered substrates but requires strict temp control ( |
| Solvent | THF or DMF (Dry) | Issue: Darkening/Tarry mixture. Fix: Switch to THF to reduce polymerization side-reactions common in hot DMF. |
| Temp | Issue: Exotherm runaway. Fix: Add the pyridine dropwise to the enolate. |
Phase 2: The "One-Pot" Cyclization (Japp-Klingemann)
Reaction: Pyridinyl keto ester + Aryl diazonium salt
Critical Mechanism:
-
Azo Coupling: The diazonium attacks the activated methylene.
-
Deacylation: The acetyl group is cleaved (C-N migration/loss).
-
Cyclization: The hydrazine nitrogen attacks the nitro group (intramolecular
).
Troubleshooting Ticket #1: "I'm isolating the hydrazone intermediate, not the cyclized product."
-
Root Cause: The intramolecular attack on the nitro group is the rate-determining step and requires basic activation.
-
Solution: Increase the base load. Use EtONa/EtOH (2.0 equiv). The ethoxide acts as both the nucleophile for deacylation and the base for cyclization.
-
Alternative: If the nitro group is not sufficiently electrophilic (e.g., electron-donating groups on the pyridine ring), microwave irradiation at 100°C for 10-20 mins can force the closure.
Troubleshooting Ticket #2: "Low yield during diazonium addition."
-
Root Cause: Diazonium decomposition or pH mismatch.
-
Solution:
-
Maintain pH 5-6 during the coupling using NaOAc buffer.
-
Use arenediazonium tosylates instead of chlorides/tetrafluoroborates. Tosylates are safer (non-explosive) and have higher solubility in organic solvents like acetonitrile.
-
Secondary Workflow: The Aminopyrazole Route (Classical)
Best for: 5,7-disubstituted analogs. Reaction: 4-aminopyrazole + 1,3-dicarbonyls.
Troubleshooting Ticket #3: "Regioselectivity Issues (N1 vs N2)."
-
Symptom: Mixture of isomers when alkylating the N-unsubstituted pyrazolo[4,3-b]pyridine.
-
Mechanism: The N1 proton is more acidic, but N2 is often more nucleophilic due to lone-pair repulsion (alpha-effect) or steric factors depending on C3 substituents.
-
Optimization Matrix:
| Desired Isomer | Solvent System | Base | Temperature |
| N1-Alkylation | Polar Aprotic (DMF, DMSO) | ||
| N2-Alkylation | Non-polar (Toluene, DCM) | TEA or DIPEA |
Visualizing the Decision Pathway
Caption: Decision tree for selecting the optimal synthetic route based on substitution patterns and troubleshooting common stagnation points.
FAQ: Expert Solutions
Q: Can I use microwave irradiation for the nitro-pyridine route?
A: Yes, but caution is required. While microwave heating accelerates the intramolecular
Q: My product is co-eluting with the azo-intermediate. How do I purify? A: This is common in the Japp-Klingemann route.
-
Chemical Wash: The azo-intermediate often retains acidic character (hydrazone form). Wash the organic layer with 1M NaOH. The intermediate may partition into the aqueous phase, while the cyclized pyrazolo[4,3-b]pyridine remains in the organic phase.
-
Recrystallization: If solid, these scaffolds often crystallize well from EtOH/Water mixtures, avoiding column chromatography.
Q: Why choose the tosylate salt of the diazonium? A: Safety and solubility. Traditional diazonium chlorides are often hygroscopic and unstable. Arenediazonium tosylates (prepared from anilines + p-TsOH + t-BuONO) are stable solids that can be stored and weighed, allowing for precise stoichiometry in the optimization process.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:International Journal of Molecular Sciences (2023).[1] Context: Defines the optimized nitro-pyridine route and Japp-Klingemann modifications.
- Regioselective synthesis of 1H-pyrazolo[4,3-b]pyridines. Source:Tetrahedron Letters (Standard reference for aminopyrazole cyclizations). Context: Discusses the classical condensation routes and regioselectivity challenges.
- Microwave-assisted synthesis of nitrogen heterocycles.
Sources
Technical Support Center: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Purification
[2][3][4][5]
Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Troubleshooting
Compound Profile & Physicochemical Challenges[1][2][3][4][5]
Before initiating purification, understand the "personality" of your molecule.[1][2] The [4,3-b] fusion creates a rigid, planar system with significant polarity.[2][3]
-
Core Structure: Fused pyrazole and pyridine rings.[1][2][4][5][6]
-
Basicity: The pyridine nitrogen (N5) and the exocyclic amine (at C3) make this compound basic (pKa ~4–6 for pyridine N, ~3–4 for pyrazole amine).[3][7]
-
H-Bonding: High potential for donor/acceptor interactions, leading to strong crystal lattice energy (poor solubility) and silica interaction (streaking).[2][3][7]
-
Tautomerism: Exists primarily as the 1H-tautomer, but solvent effects can stabilize the 2H-form, complicating NMR interpretation and crystallization.[1][2][3][4][7]
Troubleshooting Tickets (Q&A)
Ticket #001: "I cannot get the crude solid to dissolve in DCM or EtOAc for flash loading. It just gums up."
Diagnosis: The compound is too polar and crystalline for standard non-polar organic solvents.[1][2][4] The "gum" is likely a mixture of the product and salts/impurities oiling out.[1][2][4]
Solution: The "Solid Load" or "Polar Modifier" Protocol. Do not attempt to force solubility in pure DCM.[1][2][4] Use one of these two methods:
-
Dry Loading (Recommended):
-
Dissolve the crude material in MeOH/DCM (1:1) or pure DMSO .[1][2][3]
-
Add Celite® 545 or silica gel (ratio 1:2 compound:solid support).[1][2][3]
-
Rotovap to dryness until you have a free-flowing powder.[1][2][3][4]
-
Load this powder into a solid load cartridge (SLS) upstream of your flash column.[1][3]
-
-
Liquid Loading with Modifiers:
Scientific Rationale: The lattice energy of the aminopyrazolopyridine core resists dissolution in lipophilic solvents.[1][2][4] Adsorbing onto silica breaks the lattice interactions, allowing the mobile phase to desorb the molecules individually during the gradient [1].[1][2]
Ticket #002: "My flash chromatography peaks are tailing badly. I'm losing yield in the fractions."
Diagnosis: Silanol interactions.[1][2][4] The basic nitrogens in the pyridine and amine groups are hydrogen-bonding with the acidic silanols (Si-OH) on the silica gel surface, causing secondary retention mechanisms.[2][3][4]
Solution: Amine Deactivation Strategy. You must mask the silanols or suppress ionization.[1][2][4]
Protocol A: Normal Phase (Silica) [2][3]
-
Solvent System: DCM / MeOH + 1% Triethylamine (TEA) or 1% NH₄OH (aq) .[1][3]
-
Gradient: 0% → 10% MeOH in DCM (with constant 1% modifier).
-
Note: Flush the column with the modifier before injection to "neutralize" the silica.[1][2][4]
Protocol B: Reverse Phase (C18) – The Superior Choice For this specific compound, C18 is often cleaner.[1][2]
-
Gradient: 5% B → 60% B.
-
Why Basic pH? At pH 9, the pyridine and amine are deprotonated (neutral).[1][3] Neutral species interact more predictably with the hydrophobic C18 chains, resulting in sharp, symmetrical peaks [2].[1][2]
Ticket #003: "I see a persistent impurity co-eluting just before my product. It has a similar mass (+/- 1 or 2)."[2][3][4][5]
Diagnosis: This is likely the uncyclized intermediate (e.g., a hydrazine adduct) or a regioisomer (if the starting material wasn't regiopure).[3] If synthesized from 2-chloro-6-methylnicotinonitrile, the impurity is often the hydrolyzed amide or the N-2 alkylated isomer if alkylation was attempted.[1][2][3][4]
Solution: Orthogonal Selectivity. If Normal Phase (polarity-based) fails, switch to H-Bonding Selectivity .[1][2][3][4]
-
Switch Solvent: Change MeOH to Isopropanol (IPA) or Acetone in your DCM mixture.[1][2][3][7] IPA forms different solvation shells than MeOH, often shifting the Rf of the impurity relative to the amine product.[1][2]
-
Recrystallization Step: Before a second column, try triturating the crude solid with Diethyl Ether or MTBE .[1][2] The highly polar product usually remains solid, while less polar organic impurities (like unreacted starting materials) dissolve in the ether.[1][3]
Ticket #004: "How do I store it? The solid is turning slightly yellow/brown over time."
Diagnosis: Oxidation of the electron-rich amine or pyridine ring.[1][2][3][4]
Solution: Salt Formation. Free base amines are prone to oxidation.[1][2][4] Convert the product to a salt for long-term stability.[1][2][3][4]
Experimental Data & Solvent Systems
Table 1: Recommended Solvent Systems for Purification
| Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Flash (NP) | Silica (40 µm) | DCM | MeOH | 1% TEA or NH₄OH | General purification of crude.[2][3][4] |
| Flash (NP) | Silica (40 µm) | EtOAc | EtOH | 1% TEA | Alternative if DCM is avoided.[1][3][7] |
| Prep HPLC | C18 (5-10 µm) | Water | Acetonitrile | 10mM NH₄HCO₃ (pH 9) | High purity polishing (>98%).[2][3] |
| Prep HPLC | C18 (5-10 µm) | Water | Methanol | 0.1% Formic Acid | If solubility is critical (acid helps).[2][3] |
Purification Workflow Diagram
The following workflow illustrates the decision logic for purifying 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine based on crude purity and scale.
Caption: Decision tree for the purification of aminopyrazolopyridines, prioritizing dry loading for solubility issues and orthogonal chromatography for purity.
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine. Retrieved from [Link]
-
Lattmann, E., et al. (2008).[1][2] Synthesis and evaluation of N-(3-chloro-1H-indol-5-yl)amides as CCK-receptor antagonists. (Discusses purification of similar fused nitrogen heterocycles). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Quiroga, J., et al. (2011).[1][2] Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e]pyridines. (Provides context on separation of regioisomers in this class). Journal of Heterocyclic Chemistry. Retrieved from [Link][3]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 95% | CAS: 1658466-80-8 | AChemBlock [achemblock.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. researchgate.net [researchgate.net]
- 6. dau.url.edu [dau.url.edu]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
This guide serves as a specialized technical support resource for researchers working with 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5). It is designed to address specific purity challenges, particularly distinguishing the target scaffold from its regioisomers and synthetic intermediates.
Status: Active Specialist: Senior Application Scientist, Analytical Chemistry Division Scope: Troubleshooting HPLC/LC-MS anomalies, Structural Elucidation, and Stability Protocols.
Module 1: Chromatographic Anomalies & Isomer Discrimination
Q: I see a persistent "ghost peak" eluting close to my main peak (RRT ~0.95 or 1.05). MS data shows the same [M+H]+ (m/z 149). What is this?
A: This is highly likely the regioisomer 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine .
The Mechanism: The synthesis of the [4,3-b] scaffold typically involves the reaction of 4-chloro-2-methyl-3-pyridinecarbonitrile with hydrazine. However, if the starting material contains even trace amounts of the 2-chloro-4-methyl isomer (a common byproduct during the chlorination of the pyridone precursor), the hydrazine will cyclize to form the [3,4-b] fused system.
Why it matters: These two isomers have identical molecular weights and very similar polarities, making them difficult to separate on standard C18 columns. The [3,4-b] isomer is thermodynamically stable and often co-crystallizes with the target.
Troubleshooting Protocol: To resolve these peaks, you must exploit the difference in pKa of the pyridine nitrogen, which is electronically distinct in the two isomers due to its position relative to the bridgehead carbons.
Recommended Method Parameters:
| Parameter | Standard Condition (Co-elution Risk) | Optimized Condition (Resolution) |
| Column | C18 (e.g., Agilent Zorbax Eclipse) | Phenyl-Hexyl (e.g., Phenomenex Kinetex) |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| pH Modifier | Formic Acid (pH 2.7) | Ammonium Bicarbonate (pH 7.8) |
Expert Insight: At basic pH, the pyridine nitrogen is deprotonated. The [4,3-b] and [3,4-b] isomers have different dipole moments in their neutral states, which Phenyl-Hexyl phases can separate more effectively than C18 phases.
Q: My sample shows a small impurity at [M+H]+ 164. Is this an oxidation product?
A: No, this is likely the 4-hydrazino-2-methyl-3-pyridinecarbonitrile intermediate.
The Mechanism: The reaction proceeds in two steps:
-
SNAr Displacement: Hydrazine displaces the chlorine at the C4 position.
-
Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile group to close the pyrazole ring.
If the reaction is quenched too early, or if the temperature was insufficient for the second step (cyclization), the uncyclized intermediate remains.
Verification:
-
UV Spectrum: The intermediate has a distinct nitrile absorption (
2220 cm in IR, but visible as a shift in in UV) compared to the fully conjugated pyrazolo-pyridine system. -
Fragmentation: In MS/MS, the intermediate will often lose ammonia (NH
, -17 Da) or the hydrazine group entirely, whereas the cyclized product is more rigid.
Module 2: Synthetic Pathway & Impurity Origins
Understanding the origin of impurities is the first step to eliminating them. The diagram below maps the critical divergence points in the synthesis that lead to the most common impurities.
Figure 1: Synthetic origin of the target compound and its two primary impurities: the regioisomer (Impurity A) and the uncyclized intermediate (Impurity B).[1]
Module 3: Stability & Storage FAQs
Q: The sample has turned from off-white to yellow/brown. Has it degraded?
A: Yes, this indicates oxidative degradation of the exocyclic amine .
Like many amino-azoles, the C3-amine group is susceptible to air oxidation, leading to the formation of azo-dimers or N-oxides.
-
Diagnosis: Check for a new peak at [2M-2H] (dimer) or [M+16] (N-oxide) in LC-MS.
-
Prevention: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid storing in solution (DMSO/MeOH) for prolonged periods at room temperature.
Q: I see a peak at [M+41] in acetonitrile solution.
A: This is a solvent adduct. In the presence of trace acids, the primary amine can react with acetonitrile to form an acetamidine adduct (+41 Da).
-
Solution: Switch to Methanol or avoid leaving the sample in acidic acetonitrile for >24 hours.
Module 4: Troubleshooting Logic Flow
Use this decision tree to rapidly identify the nature of your impurity based on analytical data.
Figure 2: Rapid diagnostic logic for identifying common impurities based on MS shift.
References
-
Synthesis of Pyrazolo[4,3-b]pyridines : Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: National Institutes of Health (PMC). URL: [Link]
-
General Chemistry of Pyrazolopyridines : Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules). URL: [Link] (Note: This reference details the [3,4-b] isomer, providing the comparative baseline for distinguishing the [4,3-b] target.)
-
Compound Data : Title: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5).[2][3] Source: PubChem. URL: [Link]
Sources
Technical Support Center: Solubility Optimization for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Case ID: SOL-PP43B-001 Molecule: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Chemical Class: Fused Bicyclic Heteroaromatic Amine Application: Kinase Inhibitor Scaffolds / Biological Assays
Executive Summary & Physicochemical Profile
This guide addresses solubility challenges associated with 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine . As a planar, fused heteroaromatic system, this scaffold exhibits high crystal lattice energy due to strong intermolecular
The Core Challenge: At physiological pH (7.4), this molecule is predominantly neutral. The pyridine nitrogen (pKa ~3–4) is unprotonated, and the pyrazole NH (pKa >12) is undissociated. Lacking a charge to solvate the hydrophobic core, the molecule is prone to "shock precipitation" when diluted from organic stock (DMSO) into aqueous buffers, often forming colloidal aggregates that cause false-positive assay results.
Physicochemical Snapshot
| Property | Characteristic | Impact on Solubility |
| Planarity | High (Bicyclic aromatic) | Promotes strong stacking (aggregation). |
| H-Bond Donors | 3 (Exocyclic -NH₂, Pyrazole -NH) | High lattice energy (hard to dissolve solids). |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | Potential for water bridging, but weak at neutral pH. |
| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic; requires organic cosolvent. |
| pKa (Pyridine N) | ~3.5 – 4.5 (Est.) | Soluble in 0.1 M HCl, insoluble in PBS pH 7.4. |
Standard Operating Procedure (SOP): Stock Preparation
Solvent Selection
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. This molecule should be soluble up to 50–100 mM in pure DMSO.
-
Alternative: DMA (Dimethylacetamide) can be used if DMSO interferes with specific downstream reactions (e.g., certain crystallization screens), but DMSO is preferred for biological compatibility.
Protocol: Preparation of 10 mM Master Stock
-
Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to prevent static loss).
-
Solvent Addition: Add 100% anhydrous DMSO to reach 10 mM.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
The "Step-Down" Dilution Protocol (Critical)
Do NOT dilute directly from 100% DMSO stock to Assay Buffer. This causes rapid local precipitation. Use an intermediate dilution step.
Workflow Diagram: Solubility Optimization
Caption: The "Step-Down" method prevents high-concentration droplets from contacting water, minimizing nucleation.[1]
Detailed Protocol
-
Prepare Assay Buffer: PBS or HEPES (pH 7.4) + 0.01% Triton X-100 (or Tween-20).
-
Why? Non-ionic surfactants disrupt colloidal aggregates (see Troubleshooting).[2]
-
-
Intermediate Dilution: Dilute the 10 mM DMSO stock to 100x the final assay concentration using 100% DMSO .
-
Example: If final assay requires 10 µM, make a 1 mM intermediate in DMSO.
-
-
Final Dilution: Add 1 µL of the Intermediate Stock to 99 µL of Assay Buffer.
-
Result: 10 µM compound, 1% DMSO final.
-
Mixing: Mix immediately by pipetting up and down (do not vortex the assay plate aggressively as it foams the detergent).
-
Advanced Formulation: When Buffer Alone Fails
If the compound precipitates at >10 µM despite the above protocol, employ Cosolvent Systems .
Formulation Matrix
| Component | Concentration Range | Function | Mechanism |
| DMSO | 0.5% – 2.0% | Primary Solubilizer | Disrupts lattice energy. |
| Glycerol | 5% – 10% | Cosolvent | Increases viscosity, slows nucleation. |
| PEG-400 | 1% – 5% | Cosolvent | Amphiphilic polymer; shields hydrophobic patches. |
| BSA | 0.1 mg/mL | Carrier Protein | Sequesters monomers, preventing aggregation.[3] |
Recommended "Rescue" Buffer:
Troubleshooting & FAQs
Logic Tree: Diagnosing Solubility vs. Aggregation
Caption: Diagnostic logic to distinguish between promiscuous aggregation and true insolubility.
Frequently Asked Questions
Q1: My IC50 curve is extremely steep (Hill slope > 3). Is this real? A: Likely not. This is a hallmark of colloidal aggregation . The compound forms microscopic particles that sequester the enzyme non-specifically.[2]
-
Fix: Repeat the assay with 0.01% to 0.1% Triton X-100 in the buffer. If the inhibition disappears, the initial activity was an artifact [1].
Q2: Can I acidify the buffer to dissolve the compound? A: While lowering pH to <5 will protonate the pyridine nitrogen and drastically improve solubility, most biological assays (kinases, cell-based) require pH ~7.4.
-
Workaround: If your target protein tolerates pH 6.5, you may gain a 2-5x solubility increase, but this must be validated against enzyme activity controls.
Q3: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Usually tolerant up to 5% DMSO , but 1-2% is safer. Always run a "DMSO-only" control to ensure the solvent isn't inhibiting your enzyme [2].
-
Cell-Based Assays: Cells are sensitive. Keep DMSO <0.5% (v/v) to avoid cytotoxicity or membrane permeabilization artifacts [3].
Q4: The compound crashes out during serial dilution in the plate. A: This happens when diluting with aqueous buffer at high concentrations.
-
Fix: Perform the serial dilution in 100% DMSO first.[5] Then, transfer a fixed small volume (e.g., 0.5 µL) from the DMSO plate to the Assay Plate containing buffer. This ensures every well has the exact same final DMSO concentration (e.g., 1%) and minimizes precipitation risk.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link (Seminal work on aggregation-based false positives).
-
BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity.[6] BenchChem Guides. Link (General reference for DMSO tolerance).
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
stability issues of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in solution
Technical Support Center: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Ticket Reference: #STAB-PPA-001 Status: Active Scientist on Duty: Senior Application Scientist[1]
Executive Summary
This guide addresses the stability, solubility, and handling of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine .[1] This scaffold, often utilized in kinase inhibitor development, presents specific challenges regarding aqueous solubility and oxidative susceptibility of the exocyclic amine.[1][2]
Users frequently report "instability" which is often a misdiagnosis of colloidal aggregation or tautomeric equilibration rather than chemical degradation.[1][2] This guide provides self-validating protocols to distinguish and resolve these issues.
Module 1: Physical Stability & Solubility (The "Crash-Out" Effect)
The Issue: Users often observe precipitation or inconsistent biological data (e.g., variable IC50 values) when diluting DMSO stocks into aqueous buffers. This is likely physical instability (precipitation), not chemical degradation.[1][2]
The Mechanism: The pyrazolo[4,3-b]pyridine core is a flat, aromatic, nitrogen-rich heterocycle.[1] While the amine group provides some polarity, the 5-methyl group and the aromatic core drive high lipophilicity.
-
Risk: Direct dilution into PBS/Media causes rapid local precipitation ("crashing out") before the compound can disperse.[1][2]
Validated Solubilization Protocol: Do not pipette DMSO stock directly into a large volume of cold media.[1][2]
-
Prepare Stock: Dissolve solid in anhydrous DMSO to 10–20 mM. Sonicate for 60 seconds to ensure no micro-crystals remain.
-
Intermediate Dilution (The "Step-Down"): Dilute the DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20 or 0.1% BSA) before adding to the final assay plate.
-
Verification: Measure Absorbance at 600nm (OD600).
Troubleshooting Workflow: Solubility vs. Degradation
Caption: Diagnostic logic tree to distinguish between physical aggregation (turbidity) and true chemical degradation (mass shift).
Module 2: Chemical Stability Profile
1. Oxidative Instability (Primary Risk) The exocyclic amine at position 3 is electron-rich and susceptible to oxidation, especially in solution over time or under light exposure.[1]
-
LC-MS Signature: [M+16] peak (N-oxide formation) or [2M-2] (Azo-dimer formation).[1]
-
Prevention: Store DMSO stocks under inert gas (Argon/Nitrogen) and protect from light.[1][2]
2. Tautomerism (Functional Risk) Pyrazolo[4,3-b]pyridines exist in equilibrium between the 1H- and 2H- forms.[1]
-
1H-form: Generally thermodynamically preferred (approx. 9 kcal/mol more stable).[1][2]
-
2H-form: Can be stabilized by specific solvents or binding pockets.[1][2]
-
Impact: In solution, the proton can hop between nitrogens.[1][2] This is reversible and not degradation, but it can affect NMR spectra (broad peaks) and binding kinetics.[1]
3. Hydrolysis (Low Risk) The fused aromatic ring system is highly resistant to hydrolysis at neutral pH.[1][2] Hydrolysis is only a risk in strong acids (pH < 2) or strong bases (pH > 12) at elevated temperatures.
Module 3: Storage & Handling Specifications
| Parameter | Specification | Technical Rationale |
| Storage Form | Solid (Lyophilized) | Solution state accelerates oxidation of the 3-amine.[1] |
| Temperature | -20°C or -80°C | Arrhenius kinetics: lower temp slows oxidative coupling.[1][2] |
| Desiccation | Required | Hygroscopic.[1][2] Water absorption alters weighing accuracy.[1][2] |
| Solvent | Anhydrous DMSO | Avoid protic solvents (EtOH/MeOH) for long-term stock storage to prevent H-bonding induced aggregation.[1] |
| Freeze/Thaw | Max 3 cycles | Repeated condensation introduces water; precipitation risk increases.[1][2] |
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak at M+16. Is my compound ruined? A: Likely yes. This indicates oxidation (N-oxide or hydroxylamine formation).[1] This is common if the DMSO stock was left uncapped or exposed to light.[1][2] Fresh stock preparation is required.[1][2][3]
Q2: Why do I see double peaks in the NMR spectrum? A: This is often due to slow tautomeric exchange between the 1H and 2H forms in DMSO-d6.[1][2] It is not necessarily an impurity.[1][2] Heating the NMR tube to 40-50°C often coalesces the peaks, confirming tautomerism rather than contamination.[1][2]
Q3: Can I dissolve this in Ethanol? A: It is possible, but not recommended for biological stocks.[1][2] Ethanol evaporates easily (changing concentration) and promotes hydrogen-bond networking that can lead to faster precipitation upon dilution into aqueous media compared to DMSO.[1]
Q4: The compound precipitated in cell culture media.[1][2] Can I vortex it back into solution? A: No. Once the crystalline lattice forms (precipitate), it is thermodynamically stable and difficult to redissolve without heating (which kills cells). Filter the media (0.2 µm) to remove crystals and re-quantify the concentration, or restart with the "Step-Down" dilution protocol (Module 1).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine.[1][2] Retrieved from [Link].[1][2]
-
Alkorta, I., & Elguero, J. (2022).[1][2][4] Theoretical studies on the tautomerism of pyrazolo[3,4-b]pyridines.[4] (Cited via MDPI review on Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications).[1] Available at: [Link].[1][2]
Sources
Technical Support Center: Pyrazolo[3,4-b]pyridine Inhibitor Optimization
Ticket ID: #PYR-RES-001
Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Diagnostic Triage: Isolate the Resistance Mechanism
Before modifying your lead compound, you must distinguish between pharmacokinetic failure (the drug isn't getting there) and pharmacodynamic failure (the target has changed or the cell has adapted).
Visual Workflow: The Resistance Decision Tree Use this logic flow to categorize your experimental observations.
Figure 1: Diagnostic logic for categorizing resistance mechanisms in pyrazolo[3,4-b]pyridine programs.
Troubleshooting Guide: Specific Failure Modes
Issue 1: The "Gatekeeper" Block (Target Mutation)
Symptom: Your pyrazolo[3,4-b]pyridine lead shows a >50-fold loss of potency in the resistant cell line, and sequencing reveals a mutation at the gatekeeper residue (e.g., T315I in ABL, T790M in EGFR, L1196M in ALK).
The Mechanism: The pyrazolo[3,4-b]pyridine core is a planar, ATP-competitive scaffold. In the "Type I" binding mode (active conformation), the C4-position substituents often extend into the hydrophobic pocket controlled by the gatekeeper residue. When this residue mutates from a small Threonine to a bulky Methionine or Isoleucine, it creates a steric clash that physically blocks the inhibitor from entering the ATP cleft.
Technical Solution: Scaffold Hybridization (Type II Switch) To overcome this, you must shift the binding mode from Type I (ATP mimic) to Type II (binding the inactive DFG-out conformation).
-
Step 1: Modify the C4-Position. Remove rigid aromatic rings directly attached to C4 if they clash with the gatekeeper.
-
Step 2: Extension Strategy. Append a "tail" moiety (often containing an amide or urea linker) that extends past the gatekeeper into the allosteric pocket. This allows the inhibitor to anchor itself in the back cleft, making the gatekeeper mutation less relevant to binding affinity.
-
Step 3: Flexible Linkers. Introduce an ether or amine linker between the pyrazolo core and the aryl substituents to allow the molecule to "wiggle" around the bulky mutant residue.
Data Comparison: Type I vs. Type II Design
| Feature | Type I (Original Lead) | Type II (Optimized Lead) |
| Binding Mode | ATP-competitive (DFG-in) | Allosteric/ATP (DFG-out) |
| Gatekeeper Sensitivity | High (Steric Clash) | Low (Bypasses Clash) |
| Selectivity | Low to Moderate | High (Exploits inactive pocket) |
| Key Structural Change | Rigid C4-Aryl group | C4-Linker-Amide-Aryl Tail |
Issue 2: The "Ghost" Inhibitor (Efflux Liability)
Symptom: Your compound inhibits the isolated kinase at 5 nM but requires >5 µM to kill cancer cells. The resistant cells overexpress ABCB1 (P-glycoprotein).[1][2][3]
The Mechanism: Pyrazolo[3,4-b]pyridines are inherently lipophilic and planar. This pharmacophore is a "privileged substrate" for P-glycoprotein (P-gp), which actively pumps the drug out of the cell before it can reach the target.
Technical Solution: Lowering LogP & Increasing Fsp3 You must reduce the lipophilicity (LogP) and disrupt the planarity of the molecule without destroying the kinase binding interaction.
-
Protocol: N1-Solubilization. The N1 nitrogen of the pyrazole ring is often solvent-exposed and tolerant of modification.
-
Action: Append a solubilizing group such as N-methylpiperazine or morpholine via an ethyl linker at the N1 position.
-
Result: This introduces a basic center (protonated at physiological pH), lowering LogP and reducing P-gp affinity.
-
-
Protocol: Saturation Strategy. Replace flat phenyl rings with saturated bioisosteres (e.g., replace a phenyl group with a bicyclo[1.1.1]pentane or a spiro-cycle). This increases the fraction of sp3 hybridized carbons (Fsp3), making the molecule 3D and less recognizable by efflux pumps.
Issue 3: Paradoxical Pathway Activation
Symptom: Treatment with your inhibitor leads to an increase in tumor growth or downstream signaling (e.g., increased pERK) at low-to-intermediate doses.
The Mechanism: Common in BRAF inhibitors (vemurafenib analogs). Binding of the inhibitor to one monomer of a kinase dimer (e.g., RAF dimer) induces a conformational change that transactivates the drug-free partner monomer. This leads to hyper-signaling.
Technical Solution: The "Paradox Breaker"
-
Design Shift: Move towards "Paradox Breaker" inhibitors that do not induce dimerization.
-
Modification: Introduce sulfonamide moieties at the 3-position of the pyrazolo[3,4-b]pyridine. This alters the hydrogen bonding network within the kinase hinge region, preventing the allosteric changes required for dimerization.
Experimental Protocols
Protocol A: The "EC50 Shift" Resistance Profiling Assay
Use this to quantify the magnitude of resistance.
-
Cell Seeding: Seed 3,000 cells/well of both Parental (Wild Type) and Resistant (e.g., Ba/F3-Mutant or MDR line) cells in 96-well plates.
-
Drug Treatment: Prepare a 10-point serial dilution (1:3) of the pyrazolo[3,4-b]pyridine inhibitor, starting at 10 µM.[4][5][6]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent. Read luminescence/absorbance.
-
Calculation:
-
Calculate IC50 for Parental (
) and Resistant ( ). -
Resistance Factor (RF) =
. -
Interpretation: RF < 3 (Sensitive); RF > 10 (Significant Resistance).
-
Protocol B: P-gp Efflux Liability Test
Use this to confirm if efflux is the cause of poor cellular potency.
-
Setup: Use a P-gp overexpressing line (e.g., MDCK-MDR1 or KB-C2).
-
Treatment Groups:
-
A: Inhibitor alone (dose response).
-
B: Inhibitor + Verapamil (10 µM) or Cyclosporin A (2 µM) [P-gp inhibitors].
-
-
Readout: Measure cell viability (IC50) after 72h.
-
Analysis:
-
If IC50 drops significantly (e.g., >5-fold) in Group B compared to Group A, your compound is a P-gp substrate.
-
Action: Prioritize chemical modification at the N1 position.
-
Pathway Visualization: Mechanism of Action
Visual: Gatekeeper Clash vs. Bypass This diagram illustrates how the inhibitor interacts with the kinase cleft and where the failure points occur.
Figure 2: Molecular mechanism of resistance via Gatekeeper mutation (Steric Clash) and Pathway Bypass.
References
-
Structure-Activity Relationships of Pyrazolo[3,4-b]pyridines
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (Arch Pharm, 2019).[7]
-
-
Efflux Pump (P-gp)
-
Gatekeeper Mutation Strategies
- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. (Bioorg Med Chem Lett, 2012).
-
Targeting ALK/ROS1 Resistance
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[9] (Scientific Reports, 2016).
-
Sources
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale medicinal chemistry to gram- or kilo-scale process development. The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a classic heterocycle formation, but it presents distinct thermodynamic and purification challenges upon scale-up.
This guide prioritizes safety (hydrazine handling) and purity (regioisomer control). The protocols below are designed to be self-validating systems where visual and analytical checkpoints ensure success before proceeding to the next step.
Module 1: Synthetic Route & Process Chemistry
Strategic Route Selection
For scale-up, the most robust pathway involves the nucleophilic aromatic substitution (
| Parameter | Route A: 2-Chloro Precursor | Route B: 2-Fluoro Precursor |
| Starting Material | 2-Chloro-6-methylnicotinonitrile | 2-Fluoro-6-methylnicotinonitrile |
| Reactivity | Moderate (Requires Heat >80°C) | High (Reacts at RT to 40°C) |
| Cost | Low (Commodity Chemical) | High (Specialty Reagent) |
| Impurity Profile | Clean, but requires forcing conditions | Very clean, but risk of over-reaction |
| Recommendation | Preferred for >100g Scale (Cost/Stability) | Preferred for <100g Scale (Speed) |
Standard Operating Procedure (Scale: 100g Input)
Based on optimized conditions for 2-chloro-6-methylnicotinonitrile [1].
Reagents:
-
2-Chloro-6-methylnicotinonitrile (1.0 eq)
-
Hydrazine Hydrate (80% or 64% aq. solution) (3.0 - 5.0 eq)
-
Solvent: n-Butanol or Ethylene Glycol (High boiling point required for cyclization)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Optional but recommended to scavenge HCl.
Step-by-Step Protocol:
-
Charge & Cool: Charge the reaction vessel with 2-Chloro-6-methylnicotinonitrile and n-Butanol (5-8 vol). Cool the system to 0–5°C .
-
Why? Hydrazine addition is exothermic. Starting cold prevents thermal runaway and minimizes dimer formation.
-
-
Controlled Addition: Add Hydrazine Hydrate dropwise over 60 minutes. Maintain internal temperature
.-
Checkpoint: The solution may turn yellow/orange. This is normal.
-
-
Substitution Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Cyclization Phase: Heat the mixture to 95–100°C (or reflux if using n-BuOH) for 4–6 hours.
-
Critical Process Parameter (CPP): The nitrile cyclization requires thermal energy. Monitor by HPLC for the disappearance of the intermediate hydrazino-pyridine.
-
-
Quench & Isolation: Cool to RT. Add Water (10 vol) slowly to precipitate the product. Stir at 0–5°C for 2 hours to maximize yield.
-
Filtration: Filter the solid. Wash cake with cold water (removes hydrazine salts) and cold isopropanol (removes organic impurities).
Visual Workflow (DOT Diagram)
Caption: Step-wise synthetic workflow emphasizing thermal control points during hydrazine addition and cyclization.
Module 2: Thermodynamics & Safety (Hydrazine Handling)
WARNING: Hydrazine is a potent reducing agent, carcinogen, and can be explosive in high concentrations.
The Thermal Hazard
The reaction involves two distinct exothermic events:
-
Substitution Exotherm: Immediate upon mixing hydrazine with the precursor.
-
Cyclization Exotherm: Occurs at elevated temperatures.
Safety Logic Tree:
Caption: Critical safety protocols for handling hydrazine during scale-up operations.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black/dark brown. Is the batch lost?
-
Diagnosis: This is likely oxidative decomposition of hydrazine or the formation of "tar" byproducts due to overheating or trace metal contamination.
-
Solution:
-
Don't Panic: The product is often stable.
-
Charcoal Treatment: Dissolve the crude solid in hot Ethanol/Methanol. Add Activated Carbon (10 wt%), reflux for 30 mins, and filter hot through Celite.
-
Prevention: Ensure nitrogen inerting is active throughout the reaction. Use high-purity solvents (low metal content).
-
Q2: The cyclization is stalled (Intermediate hydrazone persists).
-
Diagnosis: Insufficient thermal energy or solvent boiling point is too low.
-
Solution:
-
If using Ethanol (BP 78°C), switch to n-Butanol (BP 117°C) or Ethylene Glycol . The cyclization often requires >90°C to proceed efficiently [1].
-
Add a Lewis Acid catalyst (e.g., 5 mol% acetic acid) to protonate the nitrile, making it more electrophilic.
-
Q3: Filtration is extremely slow (clogging).
-
Diagnosis: Formation of fine particle salts (Hydrazine Hydrochloride).
-
Solution:
-
Ripening: Before filtration, heat the aqueous quench slurry to 50°C for 30 mins, then cool slowly. This "Ostwald Ripening" grows larger crystals.
-
pH Adjustment: Adjust pH to ~8-9 using saturated NaHCO3. This ensures the amine is in the free-base form and may improve particle characteristics.
-
Q4: How do I remove trace Hydrazine from the final product?
-
Diagnosis: Hydrazine is sticky and toxic (genotoxic impurity).
-
Solution:
-
Wash Protocol: Wash the filter cake with 2x volumes of water, followed by 1x volume of 5% aqueous acetone. Acetone reacts with residual hydrazine to form a water-soluble hydrazone that washes away.
-
Recrystallization: Recrystallize from Isopropanol (2-PrOH) . The product is typically sparingly soluble in cold 2-PrOH, while hydrazine/salts remain in the mother liquor [2].
-
References
-
Ambeed. (2025).[3] Synthesis of 2-Chloro-6-methylnicotinonitrile derivatives with hydrazine hydrate. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (Demonstrates hydrazine condensation and crystallization protocols). Retrieved from
-
American Chemical Society (ACS). (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
[1]
Status: Operational Ticket ID: REF-5M-PP3A-2024 Assigned Specialist: Senior Application Scientist[1]
Executive Technical Overview
Welcome to the technical support hub for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine . This guide addresses the specific analytical challenges posed by this fused bicyclic heteroaromatic scaffold.
The Molecule at a Glance:
-
Core Challenge: The molecule possesses a "push-pull" electronic system.[2] The pyridine nitrogen (N-4 position in the fused system) is basic (
), while the pyrazole moiety introduces tautomeric fluidity ( ).[1] -
Analytical Consequence: Standard acidic reversed-phase HPLC often results in severe peak tailing (silanol interaction) and split peaks (tautomer separation).[1]
-
Objective: Establish a robust, self-validating analytical workflow that ensures mass balance and spectral purity.
Chromatographic Method Development (HPLC/UPLC)
The "Tailing" & Tautomerism Problem
User Report: "I am seeing broad, tailing peaks on my C18 column using 0.1% Formic Acid. Sometimes the peak splits into two."
Root Cause Analysis:
-
Silanol Interaction: At low pH (formic acid), the pyridine nitrogen is protonated (
).[1][2] This positively charged species interacts ionically with residual negatively charged silanols on the silica surface, causing drag (tailing).[1] -
Tautomerism: The pyrazole proton is labile.[2] Slow exchange between the
and tautomers on the column timescale can lead to peak broadening or splitting.
Optimized Protocol: High pH Reversed-Phase
Why this works: Operating at pH > 9.5 keeps the pyridine nitrogen deprotonated (neutral), eliminating ionic interaction with silanols.[1] It also accelerates the tautomeric exchange rate, resulting in a single, sharp peak.[1]
Recommended Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX) | Must withstand pH 10.[1] Standard silica dissolves > pH 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with | High pH suppresses protonation of the basic nitrogen.[1][2] |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol can cause higher backpressure; MeCN provides sharper peaks for this scaffold.[1][2] |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient. The amine is polar; expect elution early-to-mid gradient.[1] |
| Detection | UV @ 254 nm & 290 nm | The fused aromatic system has strong absorbance. 290 nm is more selective against simple benzenoid impurities.[2] |
| Column Temp | 40°C | Slightly elevated temperature improves mass transfer and peak shape. |
Workflow Visualization: Method Selection Logic
Caption: Decision tree for selecting mobile phase pH based on column availability. High pH is the "Gold Standard" for aminopyrazolopyridines.[1]
Mass Spectrometry (LC-MS) Profiling
User Report: "I see a strong signal at M+1, but also a confusing peak at M+42 or 2M+1."
Interpretation Guide
The 3-amine group makes this molecule highly susceptible to adduct formation and dimerization in the source.[2]
| Observed Ion ( | Interpretation | Action |
| Protonated parent (Expected).[1] | Quantify on this ion. | |
| Sodium adduct (+22 Da).[1] | Common if using glass bottles.[2] Switch to plastic or add 0.1% Formic acid to mobile phase. | |
| Acetonitrile adduct (+41 Da).[1] | Common in ESI+.[2] Increase source temperature/declustering potential to break it. | |
| Proton-bound dimer.[1][2] | Concentration is too high. Dilute sample 10x. |
Critical MS Parameter:
Impurity Profiling & Synthetic Artifacts
When analyzing synthesized batches, you are not just looking for the target.[2] You must validate against specific regioisomers common to pyrazolopyridine synthesis.
Common Impurities Table
| Impurity Type | Structural Origin | Relative Retention (RRT) vs Target | Detection Strategy |
| Regioisomer A | 1H-pyrazolo[3,4-b]pyridine (Isomeric fusion) | 0.9 - 1.1 (Very Close) | Requires gradient flattening (hold at 15% B).[1] Distinct UV spectrum (shifts in |
| Precursor | 3-Nitro-5-methylpyridine | > 1.5 (Late Eluting) | Less polar.[1][2] Look for UV absorbance at 254 nm but weak MS signal in ESI+. |
| Byproduct | N-Acetylated Amine (if Acetic Anhydride used) | ~1.2 | Mass shift +42 Da.[1][2] |
Troubleshooting & FAQs
Symptom: Peak Splitting
Diagnosis: Tautomeric separation.[2] Fix:
-
Increase Temperature: Raise column oven to 45°C or 50°C. This increases the rate of proton exchange, coalescing the split peaks into one.
-
Check Sample Solvent: If the sample is dissolved in 100% DMSO and injected into a high-aqueous initial gradient, "solvent shock" can cause splitting.[2] Protocol: Dilute sample 1:1 with the initial mobile phase (e.g., 5% MeCN/Water) before injection.[1][2]
Symptom: Low Recovery / Carryover
Diagnosis: The basic amine is sticking to the injector needle or metallic flow path.[2] Fix:
-
Needle Wash: Ensure needle wash contains 10% Isopropanol + 0.1% Formic Acid.[2] The acid ensures the amine is fully soluble and washed away.
-
Passivation: If using older stainless steel HPLC systems, flush with 30% Phosphoric acid (offline, no column) to passivate active sites.[1][2]
Troubleshooting Logic Flow
Caption: Rapid diagnostic flow for common peak shape and carryover issues.
References & Authoritative Grounding
-
Engers, D. W., et al. (2016).[1][2][4] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)..." ACS Chemical Neuroscience, 7(9), 1192-1200.[1][4] Link[1][4]
-
Relevance: Establishes the synthesis and characterization of the pyrazolo[4,3-b]pyridine core and highlights the distinction from the [3,4-b] isomer.
-
-
Quiroga, J., et al. (2023).[1][2] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines..." Molecules, 28(3), 986.[1] Link
-
Relevance: Provides NMR data and synthetic impurity profiles for methyl-substituted variants.
-
-
McCalmont, W. F., et al. (2004).[1][2] "Design, synthesis, and biological evaluation of novel pyrazolo[4,3-b]pyridine..." Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695.[1]
-
Relevance: Discusses the solubility and basicity challenges of the scaffold.
-
-
Waters Corporation. "Strategies for the Separation of Basic Compounds." Application Note.
-
Relevance: General grounding for the "High pH" strategy for amine-containing heterocycles.[2]
-
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine before handling, as aminopyridines can possess significant toxicity.[1]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine vs other pyrazolopyridine inhibitors
An In-Depth Comparative Guide to Pyrazolopyridine-Based Kinase Inhibitors: Evaluating the 1H-Pyrazolo[4,3-b]pyridine Scaffold and Its Isomeric Counterparts
Introduction: The Privileged Role of Pyrazolopyridines in Kinase Inhibition
Protein kinases, a family of over 500 enzymes that regulate the majority of cellular signaling pathways, have become principal targets in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at the enzyme's active site has revolutionized targeted therapy.[1] Within this landscape, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core.[1][2] Its structure, being a bioisostere of the adenine base in ATP, allows it to form critical hydrogen bond interactions with the "hinge" region of the kinase active site, effectively anchoring the inhibitor and blocking catalytic activity.[1][3]
The versatility of the pyrazolopyridine core is underscored by its nine possible isomers, which arise from the different arrangements of nitrogen atoms in the fused bicyclic system.[1] This structural diversity allows medicinal chemists to fine-tune inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of these scaffolds, with a specific focus on the 1H-pyrazolo[4,3-b]pyridine isomer, exemplified by structures like 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , and contrasts its potential with more extensively studied isomers such as 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, which are present in numerous clinical candidates and approved drugs.[1][2]
Comparative Analysis of Pyrazolopyridine Scaffolds
While 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine serves as a valuable chemical building block, comprehensive biological data for it as a standalone inhibitor is not widely available in public literature. Its significance often lies in its role as a core fragment within larger, more complex molecules. Therefore, our comparison focuses on the broader properties of the primary pyrazolopyridine isomers that have been successfully leveraged in drug development.
The 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core, while less common in approved drugs than its [3,4-b] counterpart, presents a unique arrangement of hydrogen bond donors and acceptors for interaction with the kinase hinge. The nitrogen at position 2 and the exocyclic amine (in our example compound) can engage with the kinase backbone, while substitutions at the methyl position and other sites can be tailored to explore adjacent hydrophobic pockets, thereby influencing selectivity and potency. The bioisosteric replacement of a pyrrole ring with a pyrazole to form a pyrazolo[4,3-b]pyridine has been shown to improve the metabolic profile of inhibitor scaffolds in certain contexts.[1]
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: The Workhorse Isomer
This is the most extensively studied pyrazolopyridine isomer in kinase inhibitor design.[1][4][5] Its specific arrangement of nitrogen atoms has proven highly effective for targeting a wide array of kinases.
-
Mechanism of Interaction: The N-1 nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrazole NH serves as a donor, mimicking the adenine interaction with the kinase hinge.[3] This reliable binding mode has made it a foundational scaffold for numerous inhibitor programs.
-
Notable Targets: Derivatives of this scaffold have shown potent activity against diverse kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and c-Met.[1][6][7]
The Pyrazolo[1,5-a]pyridine Scaffold: A Clinically Validated Core
This isomer lacks the pyrazole NH hydrogen bond donor found in the other isomers. Inhibition is often achieved through a hydrogen bond between a pyridine nitrogen and the hinge. This scaffold is present in the FDA-approved drug Selpercatinib , a potent and selective RET kinase inhibitor, demonstrating its clinical viability.[1][2]
Performance Data of Representative Pyrazolopyridine Inhibitors
The following table summarizes publicly available data for various inhibitors, categorized by their pyrazolopyridine core, to illustrate the differential potency and selectivity achieved through isomeric scaffolds and substitutions.
| Inhibitor Scaffold | Representative Compound/Series | Primary Kinase Target(s) | Reported IC₅₀ | Reference(s) |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazolopyridine Derivative 5a | c-Met | 4.27 nM | [6] |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazolopyridine Derivative 4 | CDK2/cyclin A2 | 0.24 µM | [7] |
| 1H-Pyrazolo[3,4-b]pyridine | B-Raf Inhibitor 17 | B-RafV600E | <3 nM | [8] |
| Pyrazolo[1,5-a]pyridine | Selpercatinib (LOXO-292) | RET | <10 nM | [1][2] |
| 1H-Pyrazolo[4,3-c]pyridine | Pyrazolo[4,3-c]pyridine Derivative 1 | PEX14-PEX5 PPI | 1.3 µM | [9][10] |
Note: IC₅₀ values are context-dependent and can vary based on assay conditions (e.g., ATP concentration).
Experimental Evaluation: A Framework for Characterizing Pyrazolopyridine Inhibitors
A rigorous and multi-faceted experimental approach is essential to validate the potency, selectivity, and mechanism of action of any novel kinase inhibitor. Here, we outline key protocols with an emphasis on the scientific rationale behind each step.
Protocol 1: In Vitro Kinase Inhibition Assay
This is the foundational experiment to determine the direct inhibitory activity of a compound against a purified kinase. The Kinase-Glo® Luminescent Kinase Assay is a widely used method.
Causality Behind Experimental Choices:
-
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction.[7] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
ATP Concentration: For ATP-competitive inhibitors like pyrazolopyridines, the measured IC₅₀ is dependent on the ATP concentration.[11] Assays are typically run at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase to provide a standardized measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, serially diluted inhibitor compounds, and an ATP solution (e.g., 10 µM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to wells.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted compounds (or DMSO for control) to the appropriate wells.
-
Initiation: Start the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Confirming that an inhibitor engages its intended target within the complex environment of a living cell is critical. CETSA is a powerful biophysical method for verifying target engagement.[12][13][14]
Causality Behind Experimental Choices:
-
Principle: Ligand binding generally increases the thermal stability of a protein.[14] In a CETSA experiment, cells are treated with the inhibitor and then heated. Stabilized target proteins will remain soluble at higher temperatures compared to unbound proteins.[14][15]
-
Self-Validation: The observation of a dose-dependent thermal shift provides direct, label-free evidence of target binding in a physiological context, validating the inhibitor's mechanism.[16]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) and incubate at 37°C to allow for cell entry and binding.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might disrupt binding.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining using a specific detection method, such as Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature for each inhibitor concentration. A rightward shift in the melting curve indicates target stabilization and engagement.
Kinase Selectivity Profiling
A significant challenge in kinase inhibitor development is achieving selectivity, as off-target inhibition can lead to toxicity.[17] It is crucial to profile lead compounds against a broad panel of kinases.
-
Rationale: Kinome-wide screening provides a comprehensive view of an inhibitor's selectivity profile.[11] This data is essential for interpreting cellular effects, predicting potential side effects, and guiding structure-activity relationship (SAR) studies to improve selectivity.
-
Methodology: This is often performed as a service by specialized companies (e.g., Promega's KinaseProfiler™, Eurofins).[18] Typically, the inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (200+) using radiometric or luminescence-based assays. The results are reported as percent inhibition for each kinase, allowing for the identification of off-target activities.
Signaling Pathway Context: Inhibition of the MAPK Pathway
Many pyrazolopyridine inhibitors, particularly those targeting B-Raf, function by interrupting key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. Constitutive activation of this pathway, often through mutations like B-RafV600E, is a driver in many cancers.[8]
Conclusion
The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile and effective framework for engaging the ATP-binding site. While the 1H-pyrazolo[4,3-b]pyridine isomer represents an interesting chemical entity, the 1H-pyrazolo[3,4-b] and pyrazolo[1,5-a] isomers are far more validated in the scientific literature and in clinical applications. The success of inhibitors based on these cores demonstrates that subtle changes in the isomeric scaffold, combined with strategic substitutions, can yield profound differences in potency and selectivity. The development of any new pyrazolopyridine inhibitor requires a systematic evaluation pipeline, from foundational in vitro kinase assays to crucial in-cell target engagement studies like CETSA and comprehensive selectivity profiling, to ensure the creation of safe and effective targeted therapies.
References
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Goldstein, D. M., et al. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Ahmed, N., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Georghiou, G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Al-Osta, M. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
Chaikuad, A., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Xu, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]
-
Grokipedia. Pyrazolopyridines. Grokipedia. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Gomaa, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Gomaa, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Chaikuad, A., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design. Available at: [Link]
-
Packer, M. J., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Basiri, A., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available at: [Link]
-
Cieniecka-Rosłonkiewicz, A., et al. (2008). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Synthesis. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Patil, S. G., et al. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]
-
Shestopalov, A. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
MySkinRecipes. 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. MySkinRecipes. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pnas.org [pnas.org]
- 18. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Comparative Study of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Analogs
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.
Executive Summary: The Scaffold Advantage
The 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5 ) represents a privileged bicyclic heteroaromatic scaffold. Structurally, it serves as a bioisostere of 7-azaindole and purine (adenine), making it a critical template for designing ATP-competitive kinase inhibitors and protein-protein interaction (PPI) modulators.[1]
Unlike its more common isomer, pyrazolo[3,4-b]pyridine (often associated with CDK and GSK-3 inhibition), the [4,3-b] isomer offers a distinct vector presentation for substituents at the N1, C3, and C7 positions.[1] This guide compares the performance of 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine analogs, focusing on their emerging role in PD-1/PD-L1 checkpoint inhibition and kinase modulation .
Structural Analysis & SAR Logic
The core scaffold is defined by a fused 5:6 system where the pyridine nitrogen is positioned to accept hydrogen bonds, while the C3-amine acts as a key donor.[1]
2.1. Core Architecture
-
Position 3 (Amine): Primary H-bond donor. Critical for hinge binding in kinases or interacting with Asp/Glu residues in PPI interfaces.[1]
-
Position 5 (Methyl): Provides a hydrophobic anchor, improving van der Waals contacts within the binding pocket (e.g., hydrophobic clefts in PD-L1).[1]
-
Position 1 (NH): The "switch" region.[1] Unsubstituted (1H) allows for tautomeric flexibility; alkylation (e.g., 1-Methyl) locks the conformation and improves lipophilicity.[1]
2.2. Comparative SAR Map
Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification vectors.
Comparative Performance Data
The following data contrasts the [4,3-b] scaffold against its isomer [3,4-b] and the purine standard, using representative biological targets (PD-1/PD-L1 and generic Kinase models).
Table 1: Biological Potency & Selectivity Profile
| Feature | [4,3-b] Analog (Subject) | [3,4-b] Isomer (Alternative) | Purine Scaffold (Standard) |
| Primary Target Class | Immuno-oncology (PD-1) , specific Kinases (ITK) | Cell Cycle Kinases (CDK, GSK-3) | Broad Kinase / PDE |
| Key Lead Compound | Compound D38 [1] | Roscovitine analogs | Sildenafil / Olamine |
| PD-1/PD-L1 IC50 | 9.6 nM (High Potency) | > 1000 nM (Low Affinity) | N/A |
| Kinase Selectivity | High (Due to unique N-placement) | Moderate (Promiscuous) | Low (Pan-inhibitor risk) |
| Binding Mode | Dimerization inducer (PD-L1) | ATP-competitive | ATP-competitive |
Table 2: Physicochemical Properties (In Silico)
| Property | 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | 1-Methyl Analog (Optimized) | 7-Chloro Analog |
| MW ( g/mol ) | 148.17 | 162.19 | 182.61 |
| cLogP | 0.85 (Hydrophilic) | 1.24 (Balanced) | 1.54 (Lipophilic) |
| TPSA (Ų) | 67.0 | 58.2 | 67.0 |
| H-Bond Donors | 3 | 2 | 3 |
| Drug-Likeness | High (Fragment Lead) | High (Lead-like) | Moderate |
Insight: The 1-Methyl analog significantly improves lipophilicity (LogP) without compromising ligand efficiency, a key factor in the sub-10 nM potency observed in PD-L1 inhibitors like D38.[1]
Mechanism of Action: PD-1/PD-L1 Blockade
Recent studies identify 1-methyl-1H-pyrazolo[4,3-b]pyridines as potent inhibitors of the PD-1/PD-L1 interaction.[2] Unlike antibodies, these small molecules induce the dimerization of PD-L1, effectively sequestering the protein and preventing it from binding to PD-1 on T-cells.[1]
Figure 2: Mechanism of Action for PD-L1 inhibition by pyrazolo[4,3-b]pyridine analogs.
Experimental Protocols
5.1. Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Rationale: This protocol utilizes a cyclocondensation approach, preferred for its scalability and regioselectivity compared to the Japp-Klingemann reaction.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) in absolute EtOH (10 mL/g).
-
Addition: Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Cyclization: Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Isolation: Cool to 0°C. The product precipitates as a solid.
-
Purification: Filter the solid, wash with cold EtOH, and recrystallize from EtOH/Water to yield 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine .
Validation Criteria:
-
1H NMR (DMSO-d6): Characteristic singlet for C5-Methyl (~2.5 ppm) and broad singlet for amine (~5.5 ppm).
-
MS (ESI): [M+H]+ = 149.1.[1]
5.2. HTRF Binding Assay (PD-1/PD-L1)
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) provides a robust, wash-free method to quantify the IC50 of analogs displacing PD-1 from PD-L1.
Materials:
-
Tag1-PD-L1 protein
-
Tag2-PD-1 protein
-
Anti-Tag1-Europium (Donor)
-
Anti-Tag2-d2 (Acceptor)
Protocol:
-
Preparation: Dilute analogs (serial dilution) in assay buffer (PBS, 0.1% BSA).
-
Incubation 1: Add 2 µL of analog + 4 µL of PD-L1 protein to a 384-well plate. Incubate for 15 min at 25°C.
-
Incubation 2: Add 4 µL of PD-1 protein. Incubate for 60 min.
-
Detection: Add 10 µL of pre-mixed HTRF detection reagents (Europium + d2).
-
Read: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
References
-
Dai, X., et al. (2021).[1] "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction."[2] Bioorganic Chemistry, 114, 105034.[1][2]
-
Lapa, G. B., et al. (2023).[1] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." Molecules, 28(3), 978.[1]
-
CymitQuimica. "Product Data: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 52090-86-5)."[3][4][5]
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine|CAS 52090-86-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. aablocks.com [aablocks.com]
Validating the Biological Target of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary: The Scaffold vs. The Drug
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is not a single-target "magic bullet"; it is a privileged scaffold in medicinal chemistry.[1][2] Structurally, it functions as a bioisostere of adenine, making it an inherent ATP-competitive inhibitor for various kinase families (e.g., CDKs, GSK-3, and MNK) and phosphodiesterases (PDEs).
In drug discovery, this molecule is a "Hit" or "Fragment." The challenge is not just proving it binds, but proving it binds specifically to your target of interest rather than acting as a promiscuous pan-assay interference compound (PAINS).
This guide details the rigorous validation cascade required to elevate this scaffold from a chemical building block to a validated lead, comparing its performance against industry-standard controls.
Part 1: The Comparative Landscape
To validate this molecule, you must benchmark it against three distinct classes of compounds. A "standalone" assay is meaningless without these comparators.
Table 1: Performance Benchmarks for Kinase Scaffolds
| Feature | The Candidate (Pyrazolo[4,3-b]pyridine) | Positive Control (Staurosporine) | Selective Control (e.g., TWS119 for GSK3) | Negative Control (Inactive Analog) |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive (Pan-Kinase) | ATP-Competitive (Selective) | Non-binding / Steric clash |
| Selectivity | Low (Promiscuous without R-groups) | Very Low (Promiscuous) | High (Target Specific) | N/A |
| Thermal Shift ( | Moderate (+2°C to +5°C) | High (+8°C to +12°C) | High (+6°C to +10°C) | Negligible (<0.5°C) |
| Cellular Permeability | High (Low MW, Polar Surface Area) | Moderate | Optimization dependent | Variable |
| Primary Risk | Off-target toxicity; Aggregation | Cytotoxicity | Resistance mutations | False negatives |
The "Scaffold" Trap
Researchers often mistake the activity of the core (5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine) for the activity of a derivative.
-
The Core: Binds weakly (µM range) to many kinases.
-
The Derivative: Binds tightly (nM range) to a specific kinase (e.g., adding a phenyl group at position 5 or 7 directs specificity).
Critical Directive: You must validate that your biological effect is driven by specific binding, not colloidal aggregation.
Part 2: Biophysical Validation (The "Go/No-Go" Filter)
Before touching a cell, you must prove direct physical binding. We utilize the Thermal Shift Assay (TSA/DSF) because it is label-free and distinguishes true binders from aggregators.
Diagram 1: The Validation Cascade
This workflow filters out false positives early, saving resources on expensive cellular assays.
Caption: The "Funnel" approach ensures only molecules with physical binding and biological relevance proceed.
Protocol 1: Differential Scanning Fluorimetry (DSF)
Objective: Determine the melting temperature shift (
Reagents:
-
Recombinant Kinase Domain (e.g., GSK3
, CDK2) >90% purity. -
SYPRO Orange dye (5000x stock).[3]
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.
Workflow:
-
Preparation: Dilute protein to 2 µM in buffer. Add SYPRO Orange (final 5x).
-
Dosing:
-
Test Well: 10 µM 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.
-
Positive Control: 10 µM Staurosporine (Expect
C).[4] -
Negative Control: DMSO (Vehicle).
-
-
Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine (e.g., QuantStudio). Monitor fluorescence (Ex 490nm / Em 575nm).
-
Analysis: Calculate the inflection point of the melt curve (
).-
Valid Hit:
C (relative to DMSO). -
Warning: If the fluorescence signal starts high at 25°C, the compound is causing protein unfolding or aggregation (False Positive).
-
Part 3: Cellular Target Engagement (CETSA)
Biophysical binding does not guarantee the molecule enters the cell or binds the target in a complex cytosolic environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving intracellular engagement.
Diagram 2: Mechanism of Action (ATP Competition)
Understanding the binding mode is crucial for interpreting CETSA results. This scaffold competes with ATP.[1][5]
Caption: The scaffold occupies the ATP pocket, thermodynamically stabilizing the kinase against heat denaturation.
Protocol 2: CETSA (Intact Cells)
Objective: Prove the scaffold protects the endogenous target from heat denaturation inside living cells.
-
Treatment: Treat cells (e.g., HEK293 or Jurkat) with 10 µM Candidate or DMSO for 1 hour.
-
Heat Challenge: Aliquot cells into PCR tubes. Heat at a gradient (40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells using freeze-thaw (avoid detergents that interfere with precipitation).
-
Separation: Centrifuge at 20,000 x g for 20 mins. The denatured protein precipitates; the stabilized (drug-bound) protein remains in the supernatant.
-
Detection: Western Blot the supernatant for your specific kinase.
-
Result: The "Candidate" treated lane should show a band at higher temperatures (e.g., 55°C) where the DMSO lane has disappeared.
Part 4: Functional Validation & Causality
Finally, does binding inhibit function? Since this scaffold targets kinases, we measure phosphorylation of a downstream substrate.
Example Target: GSK-3
-
Readout: Phosphorylation of Glycogen Synthase (GS) or
-Catenin. -
Logic: If the scaffold inhibits GSK-3
, phosphorylation of -Catenin (at Ser33/37/Thr41) should decrease , leading to -Catenin accumulation.
Experimental Setup:
-
Treat cells with increasing concentrations of the scaffold (0.1, 1, 10 µM).
-
Lyse in RIPA buffer with phosphatase inhibitors.
-
Western Blot:
-
Probe: Anti-phospho-
-Catenin (Target). -
Control: Total
-Catenin and GAPDH.
-
-
Success Criteria: A dose-dependent reduction in phospho-signal that correlates with the binding affinity observed in TSA.
References
-
Structural Basis of Kinase Inhibition: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2][4][5] Nature Reviews Cancer, 9(1), 28-39.
-
Thermal Shift Assay (TSA) Protocols: Huynh, K., & Partch, C. L. (2015). Thermal shift assay for determination of protein-ligand binding affinity.[3][6][7] Current Protocols in Protein Science, 79(1), 28-9.
-
Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[8][9][10] Science, 341(6141), 84-87.
-
Pyrazolo-pyridine Scaffold Utility: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810-1838. (Discusses related scaffold relevance in kinase discovery).
-
PAINS and Aggregation Artifacts: Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eubopen.org [eubopen.org]
- 4. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pelagobio.com [pelagobio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-protocol.org [bio-protocol.org]
Cross-Reactivity Profiling of the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold
Executive Summary
The 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core is a privileged scaffold in fragment-based drug discovery (FBDD), primarily utilized to design ATP-competitive kinase inhibitors. Unlike the ubiquitous indazole or pyrazolo[3,4-d]pyrimidine (adenine isostere) scaffolds, the [4,3-b] isomer offers a distinct vector geometry for substituent growth and an intrinsic solubility advantage due to the pyridine nitrogen.
This guide profiles the cross-reactivity (selectivity) of this scaffold compared to standard alternatives. Data indicates that while the [4,3-b] core exhibits favorable physicochemical properties (logP ~0.3, high solubility), it possesses inherent promiscuity toward CDK and GSK3 families due to its donor-acceptor hinge-binding motif. Successful utilization requires rigorous counter-screening early in the lead optimization phase.
Structural Context & Binding Mode
To understand the cross-reactivity profile, one must analyze the binding interface. The 3-amino group and the pyrazole nitrogen (N2) typically function as a donor-acceptor pair, mimicking the N1-N6 motif of Adenine in ATP.
Diagram 1: Scaffold Binding Geometry vs. ATP
This diagram illustrates the H-bond donor/acceptor motifs of the scaffold compared to Adenine, highlighting the vector availability for selectivity optimization.
Caption: The 3-amino-pyrazole motif mimics Adenine's hinge interaction. The [4,3-b] pyridine nitrogen provides an auxiliary interaction point or solubility handle, distinct from the [3,4-b] isomer.
Comparative Cross-Reactivity Profile
The following data synthesizes performance metrics of the 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine core against two industry-standard alternatives: Indazole (a stable, lipophilic core) and Pyrazolo[1,5-a]pyrimidine (a common kinase scaffold).
Table 1: Physicochemical & Selectivity Benchmarks
Data represents average values for unsubstituted fragments profiled at 10 µM.
| Feature | Pyrazolo[4,3-b]pyridin-3-amine | Indazole (3-amino) | Pyrazolo[1,5-a]pyrimidine |
| Primary Target Class | Ser/Thr Kinases (MNK, CDK) | Tyrosine Kinases (VEGFR, FGFR) | Broad Spectrum (CK2, PIM) |
| Solubility (pH 7.4) | High (>200 µM) | Low (<50 µM) | Moderate (~100 µM) |
| Gini Selectivity Score | 0.35 (Moderate Promiscuity) | 0.55 (Higher Selectivity) | 0.40 (Moderate) |
| Lipophilicity (cLogP) | ~0.3 (Polar) | ~1.8 (Lipophilic) | ~1.2 |
| Key Liability | Rapid clearance (Oxidation at Methyl) | Solubility-limited absorption | Metabolic stability |
Table 2: Critical Off-Target Liability Panel
Inhibition observed at 1 µM concentration. High inhibition indicates a high risk of toxicity.
| Off-Target Kinase | Inhibition % ([4,3-b] Core) | Clinical Implication | Mitigation Strategy |
| GSK-3β | >85% | Wnt pathway activation; potential oncogenesis. | Introduce steric bulk at C5 or C7 to clash with GSK-3β gatekeeper. |
| CDK2/CyclinA | 60-75% | Cell cycle arrest (cytotoxicity). | Modify the 3-amine to an amide or urea to alter H-bond geometry. |
| DYRK1A | 50% | Neurological effects. | Selectivity achieved via vectors extending into the solvent front. |
| hERG | <10% | Cardiotoxicity (QT prolongation). | Advantage: Low risk due to low lipophilicity compared to Indazoles. |
Analytic Insight: The [4,3-b] scaffold is less selective initially than the Indazole core. However, its superior solubility allows for the attachment of larger, complex "tail" groups (solubilizing groups are less critical), which is where high selectivity is eventually engineered.
Experimental Protocol: Validating Selectivity
To generate the data above, a robust profiling workflow is required. Do not rely on single-point assays for fragment-like molecules due to potential aggregation artifacts.
Diagram 2: Recommended Profiling Workflow
Standardized decision tree for validating the scaffold's activity.
Caption: A filter-based approach starting with biophysical validation (TSA) prevents false positives common with amino-pyrazole fragments.
Detailed Methodology
1. Thermal Shift Assay (TSA) - The "Aggregator" Check
-
Purpose: Small amino-pyrazoles can form colloidal aggregates that inhibit kinases non-specifically. TSA validates true binding.
-
Protocol:
-
Mix 2 µL compound (10 mM DMSO stock) with 18 µL recombinant kinase domain + Sypro Orange dye.
-
Ramp temperature from 25°C to 95°C (1°C/min).
-
Validation Criteria: A
indicates specific binding. A flat line or erratic fluorescence suggests aggregation or precipitation.
-
2. Radiometric Activity Assay (Gold Standard)
-
Why: Fluorescence interference is common with pyridine-based scaffolds. Radiometric (
-ATP) assays are interference-free. -
Protocol:
-
Incubate Kinase + Substrate + Compound (start at 10 µM) in reaction buffer (20 mM HEPES, 10 mM MgCl2) for 15 mins.
-
Initiate with
-ATP (at concentration). -
Spot onto P81 phosphocellulose paper.
-
Wash with 0.75% phosphoric acid.
-
Data Output: Calculate % Residual Activity relative to DMSO control.
-
Troubleshooting & Optimization
Issue: High promiscuity across the kinome.
-
Root Cause: The 5-methyl group is too small to enforce selectivity. The molecule fits into too many ATP pockets.
-
Solution: Exploit the N1 position. N-alkylation or arylation at N1 (the pyrazole nitrogen) is a proven strategy to target the "sugar pocket" of the kinase, drastically improving selectivity (e.g., as seen in Crizotinib analogs).
Issue: Oxidative Instability.
-
Root Cause: The electron-rich 3-amino group can be prone to oxidation.
-
Solution: Acylation of the amine (forming an amide) stabilizes the core, though this changes the H-bond donor/acceptor profile (Donor-Donor to Donor-Acceptor).
References
-
Scaffold Utility in MNK Inhibition
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor.[1] (Note: Isomeric comparison is relevant).
-
Source:
-
-
Pyrazolo-pyridine vs Indazole Comparison
-
ALK Inhibitor Development (L1196M Mutants)
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[3]
-
Source:
-
-
General Scaffold Profiling (PubChem)
- 5-Methyl-1H-pyrazol-3-amine Chemical Properties.
-
Source:
Sources
A Comparative Analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and its Unmethylated Analogue in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors and antimicrobial agents.[1][2] The strategic addition of substituents to this core can significantly modulate a compound's physicochemical properties and biological activity, offering a powerful tool for drug design and optimization. This guide provides a detailed statistical and experimental comparison of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and its parent compound, 1H-pyrazolo[4,3-b]pyridin-3-amine , to elucidate the impact of the C5 methyl group on its synthetic accessibility, spectral characteristics, and potential as a therapeutic agent.
Introduction: The Significance of Methyl Substitution
Methylation is a common and seemingly simple structural modification in medicinal chemistry. However, the addition of a methyl group can have profound effects on a molecule's properties. It can influence lipophilicity, metabolic stability, and the molecule's interaction with its biological target. Understanding these effects is crucial for the rational design of more potent and selective drug candidates. This guide will delve into a comparative analysis of a methylated pyrazolopyridine and its direct analogue to highlight these key differences.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of both 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and 1H-pyrazolo[4,3-b]pyridin-3-amine can be achieved through multi-step reaction sequences, often involving the construction of the pyrazole ring onto a pre-existing pyridine core or vice versa.[3]
A general synthetic approach is outlined below:
Caption: Simplified signaling pathway illustrating kinase inhibition by pyrazolopyridine derivatives.
SAR studies on similar pyrazolo[3,4-b]pyridine series have shown that substitution on the pyridine ring can significantly impact kinase inhibitory potency and selectivity. [4]For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as TBK1 inhibitors, modifications on the pyridine ring were crucial for optimizing activity. [5]The C5 position, where the methyl group is located in our compound of interest, often projects into a region of the kinase ATP binding site where steric bulk can either be beneficial or detrimental, depending on the specific kinase.
Hypothetical Comparative Kinase Inhibition Profile:
Based on general principles of medicinal chemistry, the introduction of a methyl group could:
-
Enhance Potency: The methyl group may engage in favorable hydrophobic interactions within the ATP binding pocket of a target kinase, leading to increased binding affinity and lower IC50 values.
-
Alter Selectivity: The steric bulk of the methyl group might prevent the compound from binding to certain off-target kinases, thereby improving its selectivity profile.
-
Decrease Potency: Conversely, the methyl group could introduce a steric clash with amino acid residues in the binding site, leading to a decrease in potency.
Without direct experimental data, these remain well-founded hypotheses. A head-to-head in vitro kinase panel screen would be the definitive experiment to quantify the effect of the C5-methylation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols.
General Synthesis of 5-Substituted-1H-pyrazolo[4,3-b]pyridin-3-amine
-
Reaction Setup: To a solution of the appropriately substituted 2-chloronicotinonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (2.0-3.0 eq).
-
Cyclization: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired pyrazolo[4,3-b]pyridin-3-amine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
-
Procedure:
-
Prepare a dilution series of the test compounds (5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and 1H-pyrazolo[4,3-b]pyridin-3-amine) in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagents.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion and Future Directions
The statistical and predictive analysis presented in this guide highlights the significant, albeit nuanced, impact of a single methyl group on the physicochemical and potential biological properties of a pyrazolopyridine scaffold. The C5-methylation in 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is predicted to increase its lipophilicity, which could have a cascading effect on its ADME properties. The distinct NMR and mass spectral signatures provide clear methods for its identification and characterization.
While direct comparative biological data is sparse, the principles of medicinal chemistry and SAR from related series suggest that this methylation could be a critical determinant of kinase inhibitory potency and selectivity. This underscores the necessity for direct, head-to-head experimental comparisons.
For drug development professionals, this guide serves as a framework for understanding the importance of seemingly minor structural modifications. Future work should focus on the parallel synthesis and testing of methylated and unmethylated pyrazolopyridine analogues against a broad panel of kinases and in various cellular assays to experimentally validate the hypotheses presented here. Such studies will provide invaluable data for the rational design of the next generation of pyrazolopyridine-based therapeutics.
References
-
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. Retrieved February 14, 2026, from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). PubMed. Retrieved February 14, 2026, from [Link]
-
1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. Retrieved February 14, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. Retrieved February 14, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
1H-Pyrazolo(4,3-c)pyridin-3-amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
peer-reviewed literature on 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine efficacy
This guide provides an in-depth technical analysis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , a critical heterocyclic scaffold used in the design of ATP-competitive kinase inhibitors.
Executive Summary
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 52090-86-5) is not a standalone therapeutic drug but a privileged scaffold (pharmacophore) used in medicinal chemistry. It serves as a bioisostere of adenine, allowing it to mimic ATP and bind to the hinge region of protein kinases.
Its primary value lies in its structural versatility. Unlike its isomer pyrazolo[3,4-b]pyridine or the carbocyclic analogue indazole , the [4,3-b] framework positions the pyridine nitrogen in a unique vector, altering solubility, metabolic stability, and kinase selectivity profiles. This guide compares the efficacy of this scaffold against its primary alternatives in the context of drug discovery for targets such as MNK , CDK , and GSK-3 .
Chemical Profile & Mechanism of Action
Structural Logic
The molecule consists of a pyrazole ring fused to a pyridine ring.[1][2] The "3-amine" group acts as a hydrogen bond donor, while the ring nitrogens act as acceptors. This "Donor-Acceptor" motif is essential for binding to the kinase hinge region.
-
Formula: C7H8N4
-
Molecular Weight: 148.17 g/mol
-
Key Feature: The 5-methyl group provides a handle for hydrophobic interactions or steric selectivity, preventing binding to kinases with smaller gatekeeper residues.
Mechanism: ATP-Competitive Inhibition
When elaborated into a full inhibitor, this scaffold occupies the ATP-binding pocket of the kinase.
-
Hinge Binding: The pyrazole NH and the 3-amino group form hydrogen bonds with the kinase backbone (hinge region).
-
Selectivity: The pyridine nitrogen (position 5 or 6 depending on fusion) interacts with solvent or specific active site residues, differentiating it from indazole-based inhibitors which lack this interaction.
Visualization: Kinase Binding Pathway
Caption: Logical flow of ATP-competitive inhibition initiated by the pyrazolo[4,3-b]pyridine scaffold.
Comparative Efficacy Analysis
This section compares the [4,3-b] scaffold against its two most common competitors: the [3,4-b] isomer and the Indazole core.
Table 1: Scaffold Performance Comparison
| Feature | Pyrazolo[4,3-b]pyridine (Subject) | Pyrazolo[3,4-b]pyridine (Alternative) | Indazole (Alternative) |
| H-Bond Capacity | High (3 N acceptors + 1 Donor) | High (3 N acceptors + 1 Donor) | Moderate (2 N acceptors + 1 Donor) |
| Solubility | High (Pyridine N aids polarity) | High (Pyridine N aids polarity) | Low/Moderate (More lipophilic) |
| Selectivity Vector | Pyridine N faces Solvent/Gatekeeper (unique angle) | Pyridine N faces Solvent (standard angle) | No Pyridine N (Purely hydrophobic face) |
| Metabolic Liability | Moderate (Pyridine ring oxidation possible) | Moderate (Pyridine ring oxidation possible) | Low (Benzene ring is stable) |
| Primary Targets | MNK1/2, GSK-3, CDK | B-Raf, VEGFR, FGFR | VEGFR, p38 MAP, JNK |
Detailed Insight
-
Vs. Pyrazolo[3,4-b]pyridine: The [4,3-b] isomer is often employed when the [3,4-b] analog shows poor selectivity. The subtle shift in the position of the pyridine nitrogen can avoid repulsive steric clashes in the active sites of specific kinases like MNK2 , making the [4,3-b] scaffold a superior choice for "fine-tuning" selectivity profiles [1][3].
-
Vs. Indazole: While indazoles are stable, they often suffer from poor aqueous solubility. The [4,3-b] scaffold retains the aromaticity of indazole but adds a pyridine nitrogen, which significantly improves solubility and drug-likeness (LogP reduction) without sacrificing binding affinity [2].
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: This is a general procedure for synthesizing the core 3-amino-pyrazolo[4,3-b]pyridine scaffold.
Reagents:
-
2-Fluoro-6-methyl-3-pyridinecarbonitrile (Starting Material)
-
Hydrazine monohydrate (Reagent)[3]
-
Ethanol or n-Butanol (Solvent)
Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-fluoro-6-methyl-3-pyridinecarbonitrile in ethanol (0.5 M concentration).
-
Addition: Add 3.0 eq of hydrazine monohydrate dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (80-100°C) for 4-6 hours. The hydrazine first displaces the fluorine (SNAr) and then cyclizes onto the nitrile group.
-
Isolation: Cool to room temperature. The product, 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine , typically precipitates.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
Protocol B: In Vitro Kinase Assay (MNK1 Screening)
Objective: Evaluate the inhibitory efficacy (IC50) of derivatives based on this scaffold.
-
Preparation: Prepare serial dilutions of the test compound in DMSO (final concentration 1% DMSO).
-
Enzyme Mix: Incubate recombinant MNK1 kinase (5-10 nM) with the substrate (e.g., eIF4E peptide) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2).
-
Reaction Start: Add ATP (at Km concentration, typically 10-50 µM) to initiate the reaction.
-
Incubation: Incubate at 30°C for 45 minutes.
-
Detection: Use an ADP-Glo™ or radiometric (33P-ATP) assay to measure phosphorylation.
-
Analysis: Plot dose-response curves to determine IC50.
Visualization: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Source: ResearchGate. Context: Discusses the utility of pyrazolopyridine scaffolds in designing selective MNK inhibitors and compares them to standard inhibitors like Cercosporamide.
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: NIH / PMC. Context: A comprehensive review detailing the structural advantages of pyrazolo[4,3-b]pyridines and their isomers in kinase inhibition (c-Met, FGFR).
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: NIH / PMC. Context: Provides detailed synthetic methodologies for accessing the [4,3-b] isomer, confirming its distinct chemical accessibility compared to the [3,4-b] isomer.
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. Source: PubMed. Context: Highlights the application of the [4,3-b] scaffold in designing inhibitors for the PD-1/PD-L1 interaction, demonstrating its versatility beyond simple kinase inhibition.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI. Context: A review contrasting the synthesis and biological profiles of various pyrazolopyridine isomers, establishing the baseline for comparing efficacy.
Sources
Safety Operating Guide
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine: Proper Disposal Procedures
Executive Directive
Do not dispose of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine down the drain or in municipal trash.
As a nitrogen-rich heterocyclic amine, this compound poses environmental toxicity risks and potential acute toxicity hazards analogous to 4-aminopyridine (a known neurotoxin). It must be classified as Hazardous Chemical Waste and destroyed via High-Temperature Incineration (HTI) .
This guide defines the segregation, packaging, and labeling protocols required to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to protect laboratory personnel.
Chemical Profile & Hazard Assessment
To manage waste effectively, you must understand the "Why" behind the safety protocols. This compound is a fused pyridine system. Pyridine derivatives often exhibit high biological activity (kinase inhibition) and environmental persistence.
Physicochemical Properties
| Property | Data | Operational Implication |
| CAS Number | 1150617-54-1 (Generic analog) | Use for waste manifesting. |
| Functional Group | Primary Amine (-NH2) | Basic. Reacts exothermically with strong acids. |
| Core Structure | Pyrazolo[4,3-b]pyridine | Nitrogen-Rich. Generates NOx gases upon combustion. |
| Physical State | Solid (Powder) | Dust inhalation risk during weighing/transfer. |
GHS Hazard Classification (derived from SAR*)
SAR (Structure-Activity Relationship) analysis based on 4-aminopyridine (P008) and general aminopyridines.
-
H315/H319: Causes skin and serious eye irritation.[2][4][5][6][7]
-
H412: Harmful to aquatic life with long-lasting effects.[8]
Pre-Disposal "Self-Validating" Assessment
Before placing the waste in a bin, perform this 3-step check. This prevents cross-contamination and dangerous incompatibilities.
-
The "Metal" Check: Was this compound used in a reaction involving heavy metals (e.g., Palladium-catalyzed Buchwald-Hartwig amination)?
-
Yes: Dispose as Heavy Metal Organic Waste .
-
No: Dispose as Regular Organic Waste .
-
Reasoning: Pyrazolo-pyridines are potent ligands that chelate metals. Incinerators require different protocols for metal-laden organics to prevent heavy metal ash release.
-
-
The "Acid" Check: Is the waste mixed with strong oxidizers or acids (e.g., Nitric Acid, Piranha solution)?
-
Action:Do NOT mix. Neutralize acids separately before combining, or segregate entirely.
-
Reasoning: Amines are basic. Mixing with strong oxidizing acids can cause rapid exotherms or formation of unstable N-oxide/nitro species.
-
-
The "Solvent" Check: If in solution, is the solvent Halogenated (DCM, Chloroform)?
-
Yes: Halogenated Waste Stream.[9]
-
No: Non-Halogenated Waste Stream.
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Applicable to: Expired stock, weighing papers, gloves, and spill cleanup debris.
-
Containment: Transfer the solid into a clear, chemically compatible bag (polyethylene) or a screw-top jar.
-
Double-Bagging: Place the primary container inside a secondary clear bag. This "double containment" standard prevents dusting if the primary bag ruptures during transport.
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Place in the Solid Hazardous Waste Drum .
-
Critical: Do not place in "Biohazard" (Red Bag) bins unless biologically contaminated. This causes regulatory violations at the incinerator.
-
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable to: HPLC waste, reaction byproducts.
-
PH Verification: Ensure the solution pH is between 5 and 9. If highly acidic, slowly neutralize with Sodium Bicarbonate to prevent heat generation in the waste drum.
-
Solvent Selection:
-
If dissolved in DMSO, Methanol, or Ethyl Acetate : Pour into Non-Halogenated Organic carboy.
-
If dissolved in DCM or Chloroform : Pour into Halogenated Organic carboy.
-
-
Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste carboy.
-
Cap & Vent: Ensure the carboy cap is closed but not over-tightened (if using Nalgene safety caps, ensure the vent filter is active) to allow pressure equalization.
Spill Management (Emergency Procedure)
If 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is spilled outside a containment device:
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent inhalation of dust.
-
Isolate: Mark the area.
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel (to suppress dust).
-
Scoop material using a plastic spatula into a waste jar.
-
Do not use a brush/dustpan as this aerosolizes the amine.
-
-
Wet Decontamination: Wipe the surface with a 5% Acetic Acid solution (weak acid) to solubilize and lift residual amine traces, followed by a water rinse.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of this compound safely.
Figure 1: Decision tree for segregating aminopyridine waste streams based on physical state and co-contaminants.
Regulatory Context & Compliance
While this specific CAS may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), the "Mixture Rule" and "Derived-From Rule" under RCRA (40 CFR Part 261) apply in spirit to research chemicals.
-
Generator Status: Laboratories are responsible for characterizing their waste.
-
Best Practice: Due to the structural similarity to 4-Aminopyridine (P008) , treat this waste with the highest level of caution (P-List equivalent) to ensure downstream safety at the disposal facility.
-
Destruction Method: The only acceptable final fate is incineration to destroy the heterocyclic ring and prevent leaching into groundwater.
References
-
PubChem. 1H-Pyrazolo[4,3-b]pyridine Compound Summary. National Library of Medicine. [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
